5-Bromo-4-chloro-2,6-dimethylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-chloro-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQXOFCIHJDLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500215 | |
| Record name | 5-Bromo-4-chloro-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69696-35-1 | |
| Record name | 5-Bromo-4-chloro-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-4-chloro-2,6-dimethylpyrimidine, a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the bromination of 2,6-dimethylpyrimidin-4-one, followed by the chlorination of the resulting intermediate. This document details the experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and the final product. Please note that while the existence of these compounds is confirmed, specific experimental yields and some physical properties are based on analogous reactions and may vary.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Dimethylpyrimidin-4-one | C₆H₈N₂O | 124.14 | Solid | 192-195 | - |
| 5-Bromo-2,6-dimethylpyrimidin-4-one | C₆H₇BrN₂O | 203.04 | Solid | Not Reported | - |
| This compound | C₆H₆BrClN₂ | 221.48 | Solid | Not Reported | 277.7 (at 760 mmHg)[1] |
Table 1: Physicochemical Properties of Compounds in the Synthesis Pathway
Note: Data for the intermediate and final product are limited in the public domain. The boiling point for the final product is from a safety data sheet and may be a predicted value.
Experimental Protocols
The synthesis of this compound is proposed to proceed via the following two key experimental steps:
Step 1: Synthesis of 5-Bromo-2,6-dimethylpyrimidin-4-one
This procedure is adapted from a similar bromination of a substituted pyrimidinol.
Materials:
-
2,6-Dimethylpyrimidin-4-one
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,6-dimethylpyrimidin-4-one (1.0 eq) in tetrahydrofuran (THF), add 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.7 eq).
-
Stir the resulting mixture at room temperature for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate (EtOAc) and water.
-
Separate the aqueous layer and extract it with EtOAc.
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain 5-Bromo-2,6-dimethylpyrimidin-4-one.
Step 2: Synthesis of this compound
This procedure is based on a general, scalable, solvent-free chlorination method for hydroxypyrimidines.
Materials:
-
5-Bromo-2,6-dimethylpyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
Procedure:
-
In a sealed reactor, combine 5-Bromo-2,6-dimethylpyrimidin-4-one (1.0 eq), phosphorus oxychloride (POCl₃) (1.0 eq), and pyridine (1.0 eq).
-
Heat the solvent-free mixture to a high temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture.
-
Carefully quench the reaction mixture by slowly adding it to ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by distillation or column chromatography.
Visualized Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from 2,6-dimethylpyrimidin-4-one.
Caption: Synthetic route to this compound.
References
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-4-chloro-2,6-dimethylpyrimidine (CAS No. 69696-35-1). This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering detailed experimental protocols and data to facilitate the use of this versatile chemical intermediate.
Core Chemical Properties
This compound is a halogenated pyrimidine derivative with a molecular formula of C₆H₆BrClN₂.[1] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 4-position, and two methyl groups at the 2- and 6-positions. This substitution pattern imparts distinct chemical reactivity to the molecule, making it a useful building block in organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 69696-35-1 | [1] |
| Molecular Formula | C₆H₆BrClN₂ | [1] |
| Molecular Weight | 221.48 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 45 °C | [1] |
| Boiling Point | 264.9 ± 35.0 °C (Predicted) | [1] |
| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -0.23 ± 0.39 (Predicted) | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR (in CDCl₃):
-
δ 2.60-2.70 ppm (s, 6H): Two singlets corresponding to the two methyl groups at the 2- and 6-positions. The chemical shifts are influenced by the adjacent nitrogen atoms and the halogen substituents.
Predicted ¹³C NMR (in CDCl₃):
-
δ ~25 ppm: Carbon of the methyl groups.
-
δ ~115 ppm: Carbon at the 5-position (C-Br).
-
δ ~155 ppm: Carbon at the 4-position (C-Cl).
-
δ ~160 ppm: Carbons at the 2- and 6-positions (C-CH₃).
Predicted Mass Spectrum (EI):
-
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The most abundant peaks in the molecular ion cluster would be expected around m/z 220, 222, and 224.
Synthesis and Reactivity
Synthesis
A plausible synthetic route to this compound can be adapted from general methods for the synthesis of halogenated pyrimidines. A common approach involves the cyclization of a suitable precursor followed by halogenation. While a specific protocol for this compound is not detailed in the literature, a representative synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method based on established pyrimidine synthesis.
-
Step 1: Synthesis of 2,6-dimethylpyrimidin-4-ol.
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equiv) and acetamidine hydrochloride (1.0 equiv) in ethanol.
-
Add sodium ethoxide (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization to obtain 2,6-dimethylpyrimidin-4-ol.
-
-
Step 2: Chlorination to form 4-chloro-2,6-dimethylpyrimidine.
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To a flask containing 2,6-dimethylpyrimidin-4-ol (1.0 equiv), add phosphorus oxychloride (POCl₃) (3.0 equiv) slowly at 0°C.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2,6-dimethylpyrimidine.
-
-
Step 3: Bromination to form this compound.
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Dissolve 4-chloro-2,6-dimethylpyrimidine (1.0 equiv) in glacial acetic acid.
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Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise to the solution while stirring at room temperature.
-
Heat the reaction mixture to 60-70°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Caption: Synthesis workflow for this compound.
Key Reactions
The presence of two different halogen atoms at positions 4 and 5 allows for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond. Conversely, the chlorine at the 4-position, being adjacent to a nitrogen atom, is activated towards nucleophilic aromatic substitution.
2.2.1. Suzuki-Miyaura Coupling
This reaction is expected to occur selectively at the C5-Br bond, allowing for the introduction of various aryl or vinyl groups.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
2.2.2. Nucleophilic Aromatic Substitution (SNA_r)
The chlorine atom at the C4 position is susceptible to displacement by various nucleophiles.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired amine (1.1-1.5 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv).
-
Reaction Conditions: Heat the mixture to 80-120°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate. Purify the crude product by column chromatography.
Caption: Experimental workflow for nucleophilic aromatic substitution.
Biological Activity and Signaling Pathways
To date, there is no publicly available information detailing the involvement of this compound in specific signaling pathways or its direct biological activity. Its primary utility lies as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Researchers are encouraged to use this building block to synthesize novel compounds for screening in various biological assays.
Safety Information
This compound is classified as harmful if swallowed and may cause skin and respiratory irritation.[3] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its differential reactivity at the C4 and C5 positions allows for the selective and sequential introduction of various functional groups, enabling the rapid generation of diverse chemical libraries for drug discovery programs. This guide provides a foundational understanding of its chemical properties and reactivity to aid researchers in its effective application.
References
Characterization of 5-Bromo-4-chloro-2,6-dimethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for 5-Bromo-4-chloro-2,6-dimethylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines known physical properties with predicted spectral characteristics based on analogous structures. Detailed experimental protocols for synthesis and characterization are also provided, adapted from established methodologies for similar pyrimidine derivatives.
Core Compound Properties
This compound is a halogenated and alkylated pyrimidine derivative. Its structure lends itself to a variety of chemical modifications, making it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrClN₂ | --INVALID-LINK-- |
| Molecular Weight | 221.48 g/mol | --INVALID-LINK-- |
| Boiling Point | 264.9 °C (Predicted) | Biosynth |
| Flash Point | 45 °C (Predicted) | Biosynth |
| XlogP | 2.7 (Predicted) | --INVALID-LINK-- |
| SMILES | CC1=C(C(=NC(=N1)C)Cl)Br | --INVALID-LINK-- |
Predicted Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show two distinct singlets for the two non-equivalent methyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.5 | Singlet | 3H | C2-CH₃ |
| ~2.4 | Singlet | 3H | C6-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C4 |
| ~160 | C2 |
| ~155 | C6 |
| ~110 | C5 |
| ~25 | C2-CH₃ |
| ~23 | C6-CH₃ |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms.
| Adduct | Predicted m/z |
| [M]⁺ | 219.93974 |
| [M+H]⁺ | 220.94757 |
| [M+Na]⁺ | 242.92951 |
| [M-H]⁻ | 218.93301 |
Data predicted by PubChemLite.[1]
Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic peaks for C-H, C=N, and C-X (halogen) bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-3000 | Medium | C-H stretch (methyl) |
| 1550-1600 | Strong | C=N stretch (pyrimidine ring) |
| 1400-1450 | Medium | C-H bend (methyl) |
| 1000-1200 | Strong | C-Cl stretch |
| 550-650 | Strong | C-Br stretch |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of substituted chloropyrimidines.
Materials:
-
2,6-dimethylpyrimidine-4-ol
-
N-Bromosuccinimide (NBS)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Bromination: To a solution of 2,6-dimethylpyrimidine-4-ol in acetonitrile, add N-Bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-2,6-dimethylpyrimidine-4-ol.
-
Chlorination: To the crude 5-bromo-2,6-dimethylpyrimidine-4-ol, add phosphorus oxychloride (POCl₃) and a catalytic amount of DMF. Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.
-
If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Data Acquisition:
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to observe different adducts.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane.
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the characterization of this compound.
Caption: Chemical structure of this compound.
Caption: General experimental workflow for synthesis and characterization.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-4-chloro-2,6-dimethylpyrimidine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established principles of NMR spectroscopy and analysis of structurally related compounds. It includes comprehensive tables of predicted chemical shifts, detailed experimental protocols for data acquisition, and a logical workflow for NMR-based structural elucidation.
Predicted NMR Data
The structure of this compound is asymmetric, leading to distinct chemical environments for the two methyl groups. This asymmetry is the key to interpreting its NMR spectra.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be simple, showing two distinct singlets corresponding to the two non-equivalent methyl groups. The electron-withdrawing nature of the pyrimidine ring and the halogen substituents will cause these signals to appear downfield compared to methyl groups on a simple alkane.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 2.75 | Singlet | 3H | Methyl (C2-CH₃) |
| 2 | ~ 2.60 | Singlet | 3H | Methyl (C6-CH₃) |
Note: The exact chemical shifts may vary depending on the solvent and experimental conditions. The assignment of the methyl groups is tentative and would require 2D NMR experiments like NOESY for unambiguous confirmation.
Predicted ¹³C NMR Data
The carbon NMR spectrum is predicted to show six unique signals, corresponding to the four carbons of the pyrimidine ring and the two methyl carbons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the halogen substituents.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 168.0 | C2 |
| ~ 165.5 | C6 |
| ~ 161.0 | C4 |
| ~ 118.0 | C5 |
| ~ 24.5 | C2-CH₃ |
| ~ 23.0 | C6-CH₃ |
Note: These predictions are based on typical chemical shift values for substituted pyrimidines. Broadband proton decoupling is assumed, resulting in singlet signals for all carbons.
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.[1][2]
Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1]
-
Solvent : Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can slightly influence chemical shifts.[3]
-
Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration : Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
These parameters are for a typical 400 MHz NMR spectrometer and may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans.
-
Temperature : 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program : Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans, or more, depending on the sample concentration.
-
Temperature : 298 K.
Logical Workflow for Structure Elucidation
The structural analysis of an unknown compound by NMR follows a logical progression. The following diagram illustrates this workflow as it would apply to confirming the structure of this compound.
Caption: Logical workflow for NMR-based structure elucidation.
References
Mass Spectrometry of 5-Bromo-4-chloro-2,6-dimethylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine, a halogenated pyrimidine derivative of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not widely available in peer-reviewed literature, this document outlines the expected mass spectral behavior, proposes a detailed experimental protocol for its analysis, and presents a putative fragmentation pathway based on established principles of mass spectrometry for halogenated heterocyclic compounds.
Introduction
This compound, with a molecular formula of C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol , is a substituted pyrimidine ring system. Mass spectrometry is an essential analytical technique for the structural elucidation and purity assessment of such compounds.[1] Electron ionization (EI) mass spectrometry is a commonly employed technique for volatile and thermally stable molecules like substituted pyrimidines, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.[1][2]
Predicted Mass Spectral Data
The mass spectrum of this compound is expected to exhibit a characteristic molecular ion cluster due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). The fragmentation pattern will likely involve the sequential loss of substituents and cleavage of the pyrimidine ring.
| m/z (Proposed) | Ion Structure | Interpretation |
| 220, 222, 224 | [M]⁺ | Molecular ion cluster |
| 205, 207, 209 | [M - CH₃]⁺ | Loss of a methyl group |
| 185, 187 | [M - Cl]⁺ | Loss of a chlorine radical |
| 141 | [M - Br]⁺ | Loss of a bromine radical |
| 106 | [M - Br - Cl]⁺ | Loss of both halogen radicals |
| 79, 81 | [Br]⁺ | Bromine cation |
| 35, 37 | [Cl]⁺ | Chlorine cation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section details a standard protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
3.1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Electron Ionization (EI) source
-
Quadrupole mass analyzer
3.2. GC Conditions
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
3.3. MS Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 30-300
-
Solvent Delay: 3 minutes
3.4. Sample Preparation
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Visualizations
The following diagrams illustrate the experimental workflow for GC-MS analysis and a proposed fragmentation pathway for this compound.
Caption: Experimental workflow for GC-MS analysis.
References
An In-depth Technical Guide to the Reactivity of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 5-Bromo-4-chloro-2,6-dimethylpyrimidine, a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The document details its synthesis, physicochemical properties, and reactivity in key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on the regioselectivity of these reactions, influenced by the electronic and steric effects of the substituents on the pyrimidine core. This guide collates available experimental data and provides generalized protocols to facilitate the strategic design of synthetic routes for novel compound libraries and target molecules.
Introduction
Halogenated pyrimidines are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The differential reactivity of various halogen substituents at distinct positions on the pyrimidine ring allows for selective and sequential functionalization. This compound presents a unique scaffold with two different halogen atoms and two methyl groups, offering multiple avenues for chemical modification. Understanding the interplay of electronic and steric factors governing its reactivity is crucial for its effective utilization in drug discovery and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C₆H₆BrClN₂[1] |
| Molecular Weight | 221.48 g/mol |
| Appearance | Solid |
| CAS Number | 69696-35-1 |
| SMILES | CC1=C(C(=NC(=N1)C)Cl)Br[1] |
| InChI Key | MDZCNJHECVPINP-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the readily available 2,6-dimethylpyrimidin-4-one. This synthetic pathway involves an initial bromination at the C5 position, followed by chlorination of the hydroxyl group at the C4 position.
Experimental Protocol: Synthesis
Step 1: Bromination of 2,6-dimethylpyrimidin-4-one
A general procedure for the bromination of pyrimidinones involves the use of bromine in a suitable solvent like acetic acid.[2]
-
Dissolve 2,6-dimethylpyrimidin-4-one in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the mixture at room temperature with stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-Bromo-2,6-dimethylpyrimidin-4-ol.
Step 2: Chlorination of 5-Bromo-2,6-dimethylpyrimidin-4-ol
The conversion of the 4-hydroxypyrimidine to the 4-chloropyrimidine is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]
-
To 5-Bromo-2,6-dimethylpyrimidin-4-ol, add an excess of phosphorus oxychloride (POCl₃).
-
The addition of a tertiary amine, such as N,N-dimethylaniline, can be used to facilitate the reaction.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until a precipitate forms.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Reactivity and Key Transformations
The reactivity of this compound is dictated by the presence of two distinct halogen atoms on an electron-deficient pyrimidine ring, which is further influenced by the presence of two electron-donating methyl groups.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution. In dihalopyrimidines, the relative reactivity of the halogen atoms is a key consideration for regioselective functionalization.
Regioselectivity:
In general, for 2,4-dihalopyrimidines, nucleophilic attack is favored at the C4 position over the C2 position.[5][6] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto both ring nitrogens.[7][8]
However, the presence of substituents can significantly influence this regioselectivity. In the case of this compound, the two methyl groups at the C2 and C6 positions are expected to exert a significant steric hindrance around the C4 position. This steric hindrance can impede the approach of a nucleophile, potentially decreasing the reactivity of the C4-chloro group or even favoring substitution at the electronically less favored but sterically more accessible C2 position if a halogen were present there.[9][10] Therefore, while the C4 position is electronically activated, the steric hindrance from the flanking methyl groups is a critical factor to consider when planning SNAr reactions.
Typical Nucleophiles and Conditions:
A variety of nucleophiles can be employed in SNAr reactions with chloropyrimidines, including amines, alkoxides, and thiols. The reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require heating.
Generalized Experimental Protocol for Amination (SNAr):
This protocol is based on general procedures for the amination of chloropyrimidines and should be optimized for specific substrates.
-
Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., DMF, ethanol).
-
Add the desired amine (1.1-1.5 equiv) and a base (e.g., K₂CO₃ or triethylamine, 2.0 equiv).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Nucleophile | Product Type | Typical Conditions |
| Primary/Secondary Amines | 4-Amino-5-bromo-2,6-dimethylpyrimidines | Heat in a polar solvent (e.g., ethanol, DMF) with a base (e.g., K₂CO₃, Et₃N). |
| Alkoxides (RO⁻) | 4-Alkoxy-5-bromo-2,6-dimethylpyrimidines | Reaction with sodium or potassium alkoxide in the corresponding alcohol. |
| Thiols (RSH) | 4-(Thioether)-5-bromo-2,6-dimethylpyrimidines | Reaction with a thiol in the presence of a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.
Regioselectivity:
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[11] Therefore, the C5-bromo position of this compound is expected to be significantly more reactive than the C4-chloro position. This allows for selective coupling at the C5 position, leaving the C4-chloro group available for subsequent transformations, such as nucleophilic aromatic substitution.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organic halide and an organoboron compound.[5][9]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol is adapted from procedures for similar bromo-chloro-heterocycles and should be optimized for specific substrates.[12]
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80 - 110 °C |
| Typical Yield | 70 - 95% (estimated based on similar substrates) |
The Sonogashira coupling enables the formation of C-C bonds between an organic halide and a terminal alkyne.[1][13]
Generalized Experimental Protocol for Sonogashira Coupling:
This protocol is based on general procedures and may require optimization.[12]
-
To a dry, inert-atmosphere flask, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
| Parameter | Typical Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper(I) Co-catalyst | CuI |
| Base | Et₃N, DIPEA |
| Solvent | THF, DMF |
| Temperature | 25 - 60 °C |
| Typical Yield | 70 - 90% (estimated based on similar substrates) |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C5 position.[14][15]
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
This protocol is adapted from procedures for similar substrates and may require optimization.[16]
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv).
-
Add the amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the mixture, typically between 80 and 110 °C, and monitor for completion.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, BINAP |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80 - 110 °C |
| Typical Yield | 65 - 90% (estimated based on similar substrates) |
Experimental Workflows
The following diagram illustrates a general experimental workflow for the functionalization of this compound via palladium-catalyzed cross-coupling and subsequent nucleophilic aromatic substitution.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of polysubstituted pyrimidine derivatives. Its reactivity is characterized by a predictable regioselectivity in palladium-catalyzed cross-coupling reactions, where the more labile C-Br bond at the C5 position is preferentially functionalized. In nucleophilic aromatic substitution reactions, the C4-chloro position is electronically activated, but its reactivity is likely tempered by steric hindrance from the adjacent methyl groups, a factor that must be carefully considered in synthetic planning. This guide provides a foundational understanding of the reactivity of this compound and offers practical, albeit generalized, protocols to aid researchers in its application for the synthesis of novel molecules with potential applications in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and to develop optimized, substrate-specific reaction conditions.
References
- 1. PubChemLite - this compound (C6H6BrClN2) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
Navigating the Therapeutic Potential of 5-Bromo-4-chloro-2,6-dimethylpyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among these, derivatives of 5-Bromo-4-chloro-2,6-dimethylpyrimidine are emerging as a versatile class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into these derivatives, with a focus on their anticancer and antimicrobial properties.
Synthesis and Chemical Landscape
The this compound core offers multiple reactive sites, allowing for diverse chemical modifications. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups. The bromine atom at the C5 position can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce aryl, heteroaryl, or alkyl groups. This synthetic flexibility allows for the creation of large and diverse chemical libraries for biological screening.
A general synthetic workflow for the diversification of the this compound scaffold is depicted below.
Anticancer Activity
Derivatives of this compound have demonstrated promising anticancer activity against a variety of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.
Kinase Inhibition
Several studies have explored the potential of pyrimidine derivatives as kinase inhibitors. The pyrimidine core can act as a scaffold that mimics the adenine base of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and block their activity. This inhibition can disrupt downstream signaling pathways that are essential for cancer cell survival.
Quantitative Anticancer Data
While specific data for this compound derivatives is still emerging, studies on structurally related bromo-pyrimidine compounds provide valuable insights. The following table summarizes the anticancer activity of selected bromo-pyrimidine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BP-1 | A549 (Lung) | 7.5 | [1] |
| BP-1 | MCF-7 (Breast) | 10.2 | [1] |
| BP-1 | HCT116 (Colon) | 5.8 | [1] |
| BP-2 | K562 (Leukemia) | 2.1 | [2] |
| BP-2 | U937 (Lymphoma) | 3.5 | [2] |
Antimicrobial Activity
In addition to their anticancer properties, derivatives of this compound have shown potential as antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative bromo-pyrimidine derivatives against various microbial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| AP-1 | Staphylococcus aureus | 16 | Candida albicans | 32 | [1] |
| AP-1 | Escherichia coli | 32 | Aspergillus niger | 64 | [1] |
| AP-2 | Bacillus subtilis | 8 | Candida glabrata | 16 | [1] |
Experimental Protocols
Synthesis of 4-Amino-5-bromo-2,6-dimethylpyrimidine Derivatives (General Procedure)
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, the corresponding amine (1.1 eq) and a base such as triethylamine (1.5 eq) are added. The reaction mixture is stirred at reflux for 4-8 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of 10^5 CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with diverse biological activities. Their synthetic tractability allows for the generation of extensive libraries for structure-activity relationship (SAR) studies, which can lead to the identification of potent and selective anticancer and antimicrobial agents. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to enable rational drug design and optimization. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this versatile chemical scaffold.
References
The Versatile Building Block: A Technical Guide to 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous biologically active compounds and functional materials. Among the vast array of pyrimidine-based building blocks, 5-Bromo-4-chloro-2,6-dimethylpyrimidine stands out as a particularly versatile intermediate. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective functionalization and two methyl groups that can influence solubility and steric interactions, makes it a valuable precursor for the synthesis of diverse molecular architectures. This technical guide provides an in-depth overview of the synthesis, key reactions, and potential applications of this compound, offering a comprehensive resource for researchers in drug discovery and materials science.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value |
| CAS Number | 69696-35-1 |
| Molecular Formula | C₆H₆BrClN₂ |
| Molecular Weight | 221.48 g/mol |
| Boiling Point | 264.9 °C[1] |
| Flash Point | 45 °C[1] |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents (predicted) |
Synthesis
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common strategy involves the construction of the 2,6-dimethylpyrimidin-4-one core followed by sequential halogenation.
Experimental Protocol: Synthesis of 2,6-Dimethylpyrimidin-4-one
This procedure is adapted from known methods for the synthesis of similar pyrimidinones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equiv) and acetamidine hydrochloride (1.0 equiv) in ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol (1.1 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2,6-dimethylpyrimidin-4-one.
Experimental Protocol: Halogenation of 2,6-Dimethylpyrimidin-4-one
The following is a general procedure for the chlorination and subsequent bromination of the pyrimidinone core.
-
Chlorination:
-
Reaction Setup: In a fume hood, suspend 2,6-dimethylpyrimidin-4-one (1.0 equiv) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equiv).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC or GC-MS.
-
Work-up: After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. The aqueous solution is then neutralized with a base (e.g., solid NaHCO₃ or aqueous NaOH) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 4-chloro-2,6-dimethylpyrimidine.
-
-
Bromination:
-
Reaction Setup: Dissolve the obtained 4-chloro-2,6-dimethylpyrimidine (1.0 equiv) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 equiv), to the solution. The reaction can be initiated by the addition of a catalytic amount of a radical initiator (e.g., AIBN) or by photochemical means if necessary.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Key Chemical Transformations as a Building Block
The differential reactivity of the bromine and chlorine substituents on the pyrimidine ring makes this compound a highly valuable building block for a variety of cross-coupling reactions. Generally, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be performed selectively at the C5-position.
Representative Reaction Conditions for Suzuki-Miyaura Coupling of a Related Dihalopyrimidine:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~85 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 90 | 16 | ~88 |
Data adapted from reactions on structurally similar bromo-chloro-heterocycles.
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrimidine core and a terminal alkyne, providing access to alkynylpyrimidine derivatives.
Representative Reaction Conditions for Sonogashira Coupling of a Related Dihalopyrimidine:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | ~92 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | RT | 12 | ~85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 50 | 8 | ~88 |
Data adapted from reactions on structurally similar bromo-chloro-heterocycles.
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 60 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5-position.
Representative Reaction Conditions for Buchwald-Hartwig Amination of a Related Dihalopyrimidine:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu | Toluene | 100 | 16 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~85 |
| 3 | Benzylamine | XPhos Pd G3 (2) | - | K₃PO₄ | Toluene | 100 | 18 | ~88 |
Data adapted from reactions on structurally similar bromo-chloro-heterocycles.
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
Derivatives of 2,6-dimethylpyrimidine have shown a wide range of biological activities, making them attractive scaffolds for drug discovery. The ability to functionalize the this compound core via the aforementioned cross-coupling reactions allows for the generation of large libraries of compounds for screening against various biological targets.
Kinase Inhibitors
A significant number of pyrimidine derivatives have been developed as kinase inhibitors for the treatment of cancer.[2] The pyrimidine core can act as a hinge-binding motif, mimicking the adenine ring of ATP. By introducing various substituents at the C4 and C5 positions, it is possible to achieve potent and selective inhibition of specific kinases. For example, derivatives of related pyrimidine scaffolds have shown inhibitory activity against kinases such as Bcr-Abl, a key target in chronic myeloid leukemia (CML).
Antimicrobial and Anticancer Agents
Halogenated pyrimidines have demonstrated notable antimicrobial and antibiofilm properties.[3][4] The presence of bromo and chloro substituents on the 2,6-dimethylpyrimidine core suggests that its derivatives could be explored for the development of novel antibacterial and antifungal agents. Furthermore, various substituted pyrimidines have been reported to exhibit broad-spectrum anticancer activity against different cancer cell lines.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide array of functionalized pyrimidine derivatives. Its differential reactivity in palladium-catalyzed cross-coupling reactions allows for the selective and sequential introduction of various substituents, enabling the rapid generation of diverse chemical libraries. The established biological activities of related pyrimidine scaffolds, particularly as kinase inhibitors and antimicrobial agents, highlight the significant potential of this building block in drug discovery and development. This technical guide provides a solid foundation for researchers to explore the rich chemistry of this compound and unlock its potential in the creation of novel and impactful molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Spectroscopic and Structural Elucidation of 5-Bromo-4-chloro-2,6-dimethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the characterization of 5-Bromo-4-chloro-2,6-dimethylpyrimidine. Given the limited availability of public experimental data for this specific compound, this document leverages predicted data and information from closely related analogs to offer a robust framework for its analysis.
Compound Profile
This compound is a halogenated pyrimidine derivative with the following key identifiers:
| Property | Value |
| Molecular Formula | C₆H₆BrClN₂[1] |
| Molecular Weight | 221.48 g/mol |
| Monoisotopic Mass | 219.94029 Da[1] |
| SMILES | CC1=C(Br)C(Cl)=NC(C)=N1 |
| InChI Key | MDZCNJHECVPINP-UHFFFAOYSA-N |
Spectroscopic Data (Predicted and Comparative)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule. For this compound, the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak.
Table 1: Predicted Mass Spectrometry Data [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 220.94757 |
| [M+Na]⁺ | 242.92951 |
| [M-H]⁻ | 218.93301 |
| [M]⁺ | 219.93974 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two singlets corresponding to the two non-equivalent methyl groups. The chemical shifts of these methyl protons will be influenced by the adjacent substituents on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals, corresponding to the six carbon atoms in the molecule (two methyl carbons and four pyrimidine ring carbons). The chemical shifts will be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H bonds of the methyl groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-Cl and C-Br stretching vibrations.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a novel pyrimidine derivative like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Parameters for ¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
Parameters for ¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule.
-
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
Set the mass range to be wide enough to include the expected molecular ion peak (e.g., m/z 100-500).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated from the molecular formula. Analyze the isotopic pattern to confirm the presence of bromine and chlorine.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition:
-
Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Acquire the sample spectrum.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a substituted pyrimidine.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Reaction with 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. Pyrimidine scaffolds are of particular interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The selective functionalization of polysubstituted pyrimidines, such as 5-Bromo-4-chloro-2,6-dimethylpyrimidine, is a key strategy in the synthesis of novel compounds for pharmaceutical and materials science applications.
These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocol is designed to favor the reaction at the more reactive C5-bromo position, leaving the C4-chloro position intact for potential subsequent transformations.
Principle of the Reaction: Chemoselectivity
The chemoselectivity of the Suzuki-Miyaura reaction on this compound is governed by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and ease of oxidative addition follow the general trend: C-I > C-Br > C-Cl.[1] Consequently, the C5-bromo bond is significantly more reactive than the C4-chloro bond, allowing for selective functionalization at the C5 position under carefully controlled reaction conditions. The electron-deficient nature of the pyrimidine ring further activates the halogen atoms towards oxidative addition to the palladium catalyst.
The catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Outcomes
While specific data for the Suzuki-Miyaura reaction of this compound is not extensively available in the literature, the following table summarizes representative yields for analogous reactions with structurally similar bromo-chloro-pyrimidines and other halo-pyrimidines. These data provide a strong basis for expected outcomes and for the optimization of reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 3 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 84 |
Note: The data presented are for analogous Suzuki-Miyaura couplings of bromopyrimidines and are intended to be representative. Actual yields may vary depending on the specific substrates and optimized reaction conditions.
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (organic solvent to water).
-
Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-chloro-2,6-dimethylpyrimidine.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 5-Bromo-4-chloro-2,6-dimethylpyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science, and understanding its selective functionalization is key to its application.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] For a substrate such as this compound, the presence of two distinct halogen atoms offers the potential for selective functionalization. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] Consequently, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 4-position, allowing for chemoselective amination at the C5 position. This leaves the C4-chloro substituent available for subsequent transformations, providing a strategic advantage in the synthesis of complex molecules.[1]
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For the selective amination of this compound, the following parameters are crucial:
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be effective. Commonly used precatalysts include Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate).
-
Ligand: Bulky, electron-rich phosphine ligands are essential for promoting the catalytic cycle. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), and BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) have shown efficacy in the amination of similar heteroaryl halides.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[3] The choice of base can significantly influence the reaction outcome.
-
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Toluene and dioxane are frequently used solvents for this transformation.[3]
Data Presentation: Representative Reaction Conditions
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes typical conditions and reported yields for the selective amination of structurally similar dihalogenated pyrimidines and other heterocycles. These data serve as a valuable starting point for reaction optimization.
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 16 | ~92 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | ~85 |
| Benzylamine | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Toluene | 100 | 18 | ~88 |
Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization for this compound.[3]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be adapted and optimized for specific amine coupling partners.
General Protocol for Amination with Non-Volatile Amines
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline, morpholine) (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Amination with Volatile Amines
Materials:
-
This compound (1.0 equiv)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Sealable reaction tube
Procedure:
-
To a dry, sealable reaction tube, add the palladium precatalyst, the phosphine ligand, the base, and this compound.
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous, degassed solvent, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully open the reaction tube.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Logical Relationships in Buchwald-Hartwig Amination
Caption: Key components and their roles in the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Regioselective Reactions of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2,6-dimethylpyrimidine is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its distinct electronic and steric properties, arising from the presence of two different halogen atoms and two methyl groups on the pyrimidine core, allow for a range of regioselective functionalization reactions. This document provides a detailed guide to the key reactions of this compound, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols and data presented herein are based on established methodologies for analogous compounds and are intended to serve as a comprehensive resource for the strategic design and execution of synthetic routes.
The regioselectivity of reactions involving this compound is primarily governed by the differential reactivity of the C-Br and C-Cl bonds, as well as the electronic and steric influence of the 2,6-dimethyl substituents. In general, the C-Br bond at the 5-position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, while the C-Cl bond at the 4-position is the preferred site for nucleophilic aromatic substitution.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are anticipated to proceed with high selectivity at the C5-bromo position due to the generally accepted reactivity trend of halogens in such transformations (I > Br > Cl).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids. This reaction is expected to be highly selective for the C5-position.
Quantitative Data Summary (Adapted from Structurally Similar Pyrimidines)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) (at C5) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | ~88 |
| 3 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | ~94 |
Note: Yields are based on reactions with analogous bromopyrimidines and should be considered as a starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Stille Coupling
The Stille coupling offers an alternative method for C-C bond formation using organostannane reagents. Similar to the Suzuki-Miyaura coupling, high selectivity for the C5-bromo position is expected.
Quantitative Data Summary (Adapted from Structurally Similar Bromo-Heterocycles)
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) (at C5) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | ~80-90 |
| 2 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | ~85 |
Note: Yields are based on reactions with analogous bromo-heterocycles and should be considered as a starting point for optimization. Organostannanes are toxic and should be handled with appropriate safety precautions.
Experimental Protocol: Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or DMF.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove palladium residues. The filtrate can be treated with an aqueous KF solution to remove tin byproducts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In dihalopyrimidines, the reactivity of the halogen positions generally follows the order C4/C6 > C2. For this compound, nucleophilic attack is predicted to occur preferentially at the C4-chloro position. The methyl groups at C2 and C6 may exert some steric hindrance, potentially influencing the reaction rate but not altering the inherent higher reactivity of the C4 position.
Amination
The displacement of the C4-chloride with various amines is a key transformation for introducing molecular diversity.
Quantitative Data Summary (Adapted from Structurally Similar Chloro-Pyrimidines)
| Entry | Nucleophile | Solvent | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%) (at C4) |
| 1 | Piperidine | Ethanol | - | Reflux | 4 | ~95 |
| 2 | Morpholine | Isopropanol | Et₃N (1.5) | Reflux | 6 | ~90 |
| 3 | Aniline | DMF | K₂CO₃ (2.0) | 120 | 12 | ~80 |
Note: The data in this table is based on reactions with structurally similar chloro-pyrimidines and should be considered as a starting point for optimization.
Experimental Protocol: Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Reagent Addition: Add the amine nucleophile (1.2 equiv.) and a base such as triethylamine or potassium carbonate (1.5-2.0 equiv.) if the amine salt is used or to scavenge the generated HCl.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be partitioned between water and an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Regioselective functionalization of this compound.
Caption: General experimental workflow for cross-coupling and SNAr reactions.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potential kinase inhibitors utilizing 5-Bromo-4-chloro-2,6-dimethylpyrimidine as a key starting material. The di-halogenated and substituted pyrimidine core of this reagent offers a versatile scaffold for the development of targeted therapeutics. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization, enabling the creation of diverse chemical libraries for screening against various protein kinases.
Introduction to 2,6-dimethylpyrimidine as a Kinase Inhibitor Scaffold
The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. Its ability to mimic the purine base of ATP allows it to effectively compete for the ATP-binding site of kinases, leading to the inhibition of their catalytic activity. The 2,6-dimethyl substitution on the pyrimidine ring can provide additional steric hindrance or hydrophobic interactions within the kinase active site, potentially enhancing potency and selectivity.
The strategic placement of a bromine atom at the 5-position and a chlorine atom at the 4-position of the 2,6-dimethylpyrimidine core provides two distinct reactive handles for synthetic diversification. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl moieties. The C-Cl bond is more susceptible to nucleophilic aromatic substitution, including the Buchwald-Hartwig amination, enabling the facile installation of various amine functionalities. This sequential functionalization is a powerful strategy for building molecular complexity and fine-tuning the pharmacological properties of the target inhibitors.
Key Synthetic Strategies
The synthesis of kinase inhibitors from this compound typically involves a two-step process:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): This reaction is employed to introduce a carbon-carbon bond, typically by coupling the C5-Br with an appropriate boronic acid or ester. This step is crucial for installing substituents that can occupy the hydrophobic regions of the kinase ATP-binding pocket.
-
Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig Amination): Following the C-C bond formation, the C4-Cl is displaced by an amine. This amine is often designed to form key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of inhibitor binding.
Experimental Protocols
The following protocols are adapted from established methodologies for similar di-halogenated pyrimidine systems and provide a robust starting point for the synthesis of kinase inhibitors from this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes the selective coupling of an aryl boronic acid at the C5-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-chloro-2,6-dimethylpyrimidine.
Protocol 2: Buchwald-Hartwig Amination at the C4-Position
This protocol outlines the amination of the C4-position of the 5-aryl-4-chloro-2,6-dimethylpyrimidine intermediate.
Materials:
-
5-aryl-4-chloro-2,6-dimethylpyrimidine (from Protocol 1, 1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
-
Ethyl acetate
-
Celite
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.
-
To this mixture, add the 5-aryl-4-chloro-2,6-dimethylpyrimidine, the amine, and the base.
-
Seal the reaction vessel and heat to 90-120 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-5-aryl-2,6-dimethylpyrimidin-4-amine.
Data Presentation
The following tables present representative quantitative data for kinase inhibitors synthesized from structurally similar pyrimidine scaffolds. These values can serve as a benchmark for the compounds synthesized using the protocols described above.
Table 1: Representative Yields for Suzuki and Buchwald-Hartwig Reactions
| Starting Material Analogue | Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 5-Bromo-2,4-dichloropyrimidine | Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 5-Bromo-2-chloropyrimidine | Suzuki | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |
| 2-Chloro-5-phenylpyrimidine | Buchwald | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 78 |
| 4-Chloro-5-phenylpyrimidine | Buchwald | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 88 |
Disclaimer: The yields presented in this table are based on literature reports for analogous reactions and may vary depending on the specific substrates and reaction conditions.
Table 2: Representative Kinase Inhibitory Activity (IC50) of Pyrimidine-Based Inhibitors
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| 2,4-Diaminopyrimidine | Aurora A | < 200 | [1][2] |
| 2,4-Diaminopyrimidine | FAK | 94 - 130 | [3] |
| 2,4,5,6-Tetrasubstituted Pyrimidine | VEGFR-2 | 6820 | [4] |
| 2-Aminopyrimidine | CK2 | 1100 | [5] |
| 2,4-Bisanilinopyrimidine | Aurora A | 10 - 100 | [6] |
Disclaimer: The IC50 values are for structurally related pyrimidine-based kinase inhibitors and are provided for comparative purposes. The actual inhibitory activity of compounds synthesized from this compound will need to be determined experimentally.
Visualization of Workflows and Signaling Pathways
Synthetic Workflow
Caption: General synthetic workflow for kinase inhibitors.
Representative Kinase Signaling Pathway: Aurora A Kinase
Aurora A kinase is a key regulator of mitosis, and its overexpression is linked to various cancers. Many pyrimidine-based inhibitors target this kinase.
Caption: Simplified Aurora A signaling pathway and inhibition.
Representative Kinase Signaling Pathway: VEGFR-2
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Preparation of Substituted Pyrimidines from 5-Bromo-4-chloro-2,6-dimethylpyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrimidines utilizing 5-Bromo-4-chloro-2,6-dimethylpyrimidine as a versatile starting material. The methodologies outlined herein are foundational for the generation of diverse chemical libraries crucial for drug discovery and development. Pyrimidine scaffolds are integral to numerous therapeutic agents, and the strategic functionalization of this dihalogenated precursor allows for the targeted synthesis of novel bioactive molecules.
Overview of Reactivity
This compound offers two distinct reactive sites for substitution: the C4-chloro and the C5-bromo positions. The electronic nature of the pyrimidine ring, coupled with the presence of two different halogen atoms, allows for selective functionalization through various synthetic strategies.
-
Nucleophilic Aromatic Substitution (SNA r): The C4-chloro position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C5-bromo position is generally more reactive than the C4-chloro position in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This differential reactivity enables selective C-C and C-N bond formation at the C5 position while preserving the C4-chloro group for subsequent transformations.
Experimental Protocols
The following protocols are generalized procedures adapted from literature for structurally similar compounds and should serve as a starting point for optimization.[2][3][4]
Nucleophilic Aromatic Substitution (SNA r) at the C4-Position
This protocol describes the substitution of the C4-chloro group with an amine.
Reaction Scheme:
Caption: General scheme for Nucleophilic Aromatic Substitution.
Protocol:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF, or NMP), add the desired amine (1.1-1.5 equiv.).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 equiv.).
-
Heat the reaction mixture to a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the mixture and wash the solid with water and a cold organic solvent.
-
If no solid forms, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Estimated from similar substrates):
| Nucleophile (R-NH₂) | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | Ethanol | 90 - 100 | 85 - 95 |
| Aniline | DMF | 100 - 120 | 70 - 85 |
| Benzylamine | NMP | 100 | 80 - 90 |
Suzuki-Miyaura Coupling at the C5-Position
This protocol outlines the formation of a C-C bond at the C5-position.[1]
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura Coupling.
Protocol:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Quantitative Data (Estimated from similar substrates):
| Arylboronic Acid (Ar-B(OH)₂) | Palladium Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80 - 95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 75 - 90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 100 | 70 - 85 |
Buchwald-Hartwig Amination at the C5-Position
This protocol describes the formation of a C-N bond at the C5-position.[4][5]
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig Amination.
Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst, 1-3 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv.).[3]
-
Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the mixture, typically between 80 and 110 °C, and monitor for completion by TLC or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (Estimated from similar substrates):
| Amine (R¹R²NH) | Palladium Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70 - 90 |
| Morpholine | RuPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 75 - 95 |
| N-Methylaniline | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | 90 | 65 - 85 |
Experimental Workflow and Logic
The selective functionalization of this compound allows for a logical and stepwise approach to the synthesis of complex substituted pyrimidines. The following diagram illustrates a potential synthetic workflow.
Caption: Synthetic workflow for disubstituted pyrimidines.
Applications in Drug Development
Substituted pyrimidines are a class of compounds with a broad range of biological activities, making them privileged scaffolds in medicinal chemistry.[6] They are key components in a variety of approved drugs, including anticancer agents, antivirals, and kinase inhibitors. The ability to selectively introduce diverse substituents at the C4 and C5 positions of the pyrimidine core allows for the fine-tuning of physicochemical and pharmacological properties, which is essential for the optimization of lead compounds in the drug development pipeline. The synthetic routes described here provide a robust platform for generating novel pyrimidine derivatives for screening and structure-activity relationship (SAR) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Sonogashira Coupling of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction has found extensive application in the synthesis of complex molecules for the pharmaceutical and materials science industries. Pyrimidine derivatives are of significant interest in drug discovery, and the selective functionalization of polysubstituted pyrimidines is a key strategy in the development of novel therapeutic agents.
This document provides detailed application notes and a generalized protocol for the selective Sonogashira coupling of 5-Bromo-4-chloro-2,6-dimethylpyrimidine with terminal alkynes. The inherent difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for the selective alkynylation at the more reactive C-Br bond at the 5-position, leaving the C-Cl bond at the 4-position available for subsequent transformations.[1]
Principle of Selectivity
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1] This principle is the basis for the selective Sonogashira coupling of this compound. The oxidative addition of the palladium(0) catalyst to the C-Br bond is significantly faster than to the C-Cl bond, enabling a chemoselective reaction at the 5-position of the pyrimidine ring under carefully controlled conditions. This selective functionalization provides a valuable synthetic handle for the divergent synthesis of complex pyrimidine derivatives.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the selective Sonogashira coupling of various bromo-chloro substituted pyridines and pyrimidines with terminal alkynes. While specific data for this compound is not extensively reported, these examples with analogous substrates provide a strong indication of the expected outcomes and effective reaction parameters.
| Entry | Aryl Halide | Terminal Alkyne | Pd-Catalyst (mol%) | Cu(I) source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromo-5-chloropyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 88 | [2][3] |
| 2 | 5-Bromo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | High | [1][4] |
| 3 | 1-Bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | High | [4] |
| 4 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the selective Sonogashira coupling of this compound with a terminal alkyne. This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPEA), 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Celite® for filtration
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and copper(I) iodide under a counterflow of inert gas.
-
Seal the flask and evacuate and backfill with the inert gas three times to ensure an inert atmosphere.
-
-
Solvent and Reagent Addition:
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred reaction mixture at room temperature.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically 60-100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with the same organic solvent.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-4-chloro-2,6-dimethylpyrimidine.
-
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2,6-dimethylpyrimidine is a dihalogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 4-position—allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The Mizoroki-Heck reaction, a powerful tool for the formation of carbon-carbon bonds, can be strategically employed to introduce vinyl substituents onto the pyrimidine core. This document provides detailed application notes and a generalized protocol for performing the Heck reaction on this compound.
Chemoselectivity Considerations
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[1][2] This inherent reactivity difference is the key to achieving chemoselectivity with this compound. The C-Br bond at the 5-position is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 4-position.[1][2] Consequently, by carefully selecting the reaction conditions, the Heck reaction can be directed to occur selectively at the 5-position, leaving the 4-chloro substituent available for subsequent transformations. It is crucial to control parameters such as temperature and reaction time to prevent potential side reactions at the less reactive C-Cl position.
Generalized Heck Reaction Conditions
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[3][4] The selection of the catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity. The following table summarizes typical conditions that can be applied for the selective Heck reaction at the 5-position of this compound, based on established protocols for similar dihalogenated heterocycles.[1][2][5]
| Component | Examples | Molar Ratio (vs. Pyrimidine) | Purpose / Notes |
| Palladium Precursor | Palladium(II) acetate (Pd(OAc)₂) Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.01 - 0.05 (1-5 mol%) | Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[6] Pd(0) sources can also be used directly. |
| Ligand | Triphenylphosphine (PPh₃) Tri(o-tolyl)phosphine (P(o-tol)₃) 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 1 - 4 eq. (relative to Pd) | Stabilizes the palladium catalyst and influences its reactivity and selectivity. Phosphine ligands are common.[3] |
| Base | Triethylamine (Et₃N) Diisopropylethylamine (DIPEA) Potassium carbonate (K₂CO₃) Sodium acetate (NaOAc) | 1.5 - 3.0 | Neutralizes the hydrogen halide (HBr) formed during the catalytic cycle to regenerate the active catalyst.[3][6] |
| Alkene | Styrene, acrylates, acrylonitriles | 1.1 - 1.5 | The alkene coupling partner. Electron-deficient alkenes often work well.[3] |
| Solvent | N,N-Dimethylformamide (DMF) Acetonitrile (MeCN) Toluene 1,4-Dioxane | - | A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.[7] |
| Temperature | 80 - 120 °C | - | Reaction temperature is a critical parameter to control selectivity and reaction rate.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | - | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol describes a general procedure for the selective Heck reaction at the 5-position of this compound with styrene as a representative alkene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv), and Tri(o-tolyl)phosphine (0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by triethylamine (2.0 equiv) and then styrene (1.2 equiv).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product, 4-chloro-2,6-dimethyl-5-styrylpyrimidine.
Visualizations
The following diagrams illustrate the catalytic cycle of the Heck reaction and a general experimental workflow.
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Caption: General experimental workflow for the Heck coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Agrochemicals from 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potential agrochemicals starting from the versatile building block, 5-Bromo-4-chloro-2,6-dimethylpyrimidine. This document outlines detailed experimental protocols for the derivatization of this precursor into novel compounds with potential fungicidal and herbicidal activities. The strategic positioning of the bromo and chloro substituents allows for selective functionalization, enabling the generation of diverse molecular libraries for agrochemical screening.
Introduction
Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3] The this compound scaffold is a valuable starting material due to its dual reactive sites. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[4][5] This differential reactivity allows for a stepwise and controlled introduction of various substituents to explore the structure-activity relationship (SAR) and develop novel crop protection agents.
Data Presentation
The following tables summarize the quantitative data for the synthesis of a representative fungicidal derivative and the biological activity of a class of pyrimidine-based agrochemicals.
Table 1: Synthesis and Yield of a Representative 4-amino-5-bromopyrimidine Derivative
| Step | Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | 5-Bromo-4-(4-methoxyanilino)-2,6-dimethylpyrimidine | C₁₃H₁₄BrN₃O | 308.18 | ~85% (estimated) |
Table 2: In Vitro Antifungal Activity of Representative Pyrimidine Derivatives
| Compound ID | Target Fungi | EC₅₀ (µg/mL) | Reference Fungicide | Reference EC₅₀ (µg/mL) |
| 5o | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 |
| 5f | Phomopsis sp. | >50 | Pyrimethanil | 32.1 |
Data for compounds 5o and 5f are for structurally related pyrimidine derivatives containing an amide moiety and are presented here as representative examples of the potential antifungal activity of this class of compounds.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative agrochemical derivative from this compound.
Protocol 1: Synthesis of 5-Bromo-4-(4-methoxyanilino)-2,6-dimethylpyrimidine via Nucleophilic Aromatic Substitution
This protocol describes the substitution of the 4-chloro group with an aniline derivative.
Materials:
-
This compound
-
4-Methoxyaniline
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add 4-methoxyaniline (1.1 eq) and triethylamine (1.5 eq) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Synthetic Workflow
The following diagram illustrates the general synthetic strategy for the derivatization of this compound.
Caption: Synthetic pathways from this compound.
Mode of Action: Inhibition of Fungal Ergosterol Biosynthesis
Many pyrimidine-based fungicides act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to impaired membrane function and ultimately fungal cell death.
Caption: Inhibition of Ergosterol Biosynthesis by Pyrimidine Fungicides.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Suzuki Coupling of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. The ability to selectively functionalize the pyrimidine ring is of significant interest in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the discovery of novel drug candidates. 5-Bromo-4-chloro-2,6-dimethylpyrimidine is a versatile building block, offering two distinct halogenated positions for cross-coupling reactions. In palladium-catalyzed Suzuki-Miyaura coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[1][2] This inherent difference in reactivity allows for the regioselective functionalization at the more reactive C-Br bond at the 5-position, while leaving the C-Cl bond at the 4-position available for subsequent transformations.
These application notes provide a detailed experimental protocol for the selective Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids.
Reaction Principle:
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium(0) complex. The key steps are the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the pyrimidine, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the desired C-C coupled product and regenerate the palladium(0) catalyst.[3][4] Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, the oxidative addition is expected to occur selectively at the 5-position of the pyrimidine ring.[1][5]
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial) and stirring equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the aryl- or heteroarylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the reaction vessel.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of dihalogenated pyrimidines, which can be adapted for this compound.
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable and commonly used catalyst for this type of transformation.[6] |
| Ligand | PPh₃, XPhos, SPhos | For less reactive coupling partners, bulky and electron-rich phosphine ligands can improve catalytic activity.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can influence the reaction rate and yield. K₂CO₃ and K₃PO₄ are good starting points.[6][7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base.[6][7] |
| Temperature | 80-110 °C | Higher temperatures might be necessary for less reactive boronic acids, but could also lead to side reactions.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is crucial to prevent the degradation of the palladium catalyst.[6] |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the Suzuki coupling experimental workflow.
Suzuki-Miyaura Catalytic Cycle
Caption: A diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Fused Pyrimidines Using 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, often acting as bioisosteres of purines. This document provides detailed protocols for the synthesis of various fused pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, utilizing 5-Bromo-4-chloro-2,6-dimethylpyrimidine as a key starting material. The methodologies described herein are based on established reactivity patterns of halogenated pyrimidines and offer a versatile platform for the generation of novel heterocyclic compounds for drug discovery and development.
The chlorine atom at the C4 position of this compound is susceptible to nucleophilic substitution, providing a key handle for the introduction of various functionalities and subsequent intramolecular cyclization to construct the fused ring systems. The bromine atom at the C5 position and the methyl groups at C2 and C6 offer further opportunities for structural modification to explore structure-activity relationships (SAR).
General Synthetic Strategy
The general approach for the synthesis of fused pyrimidines from this compound involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a suitable binucleophilic reagent (e.g., hydrazine, aminothiols, aminoalcohols) results in the displacement of the C4-chloro group.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction to form the desired fused pyrimidine ring system. The specific conditions for cyclization depend on the nature of the introduced nucleophile.
Caption: General workflow for the synthesis of fused pyrimidines.
I. Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are known for their kinase inhibitory activities and have been explored as potential anticancer agents.[1][2] The synthesis involves the reaction of this compound with hydrazine, followed by cyclization.
Experimental Protocol: Synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Step 1: Synthesis of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) at 0 °C, add hydrazine hydrate (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitate formed is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine.
Step 2: Synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
-
A mixture of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine (1.0 eq) and triethyl orthoformate (10 eq) is heated at reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid is washed with diethyl ether and dried to yield 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Quantitative Data
| Compound | Molecular Formula | Mol. Wt. | Yield (%) | M.p. (°C) | 1H NMR (δ ppm) |
| 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine | C6H8BrN4 | 216.06 | 85-90 | 155-157 | 8.32 (s, 1H, NH), 4.51 (s, 2H, NH2), 2.45 (s, 3H, CH3), 2.38 (s, 3H, CH3) |
| 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | C7H6BrN4 | 226.05 | 75-80 | >300 | 13.51 (s, 1H, NH), 8.15 (s, 1H, pyrazole-H), 2.62 (s, 3H, CH3), 2.55 (s, 3H, CH3) |
II. Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The synthesis commences with the reaction of the starting pyrimidine with an appropriate mercapto-containing nucleophile.
Experimental Protocol: Synthesis of Ethyl 5-bromo-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
Step 1: Synthesis of Ethyl 2-((5-bromo-2,6-dimethylpyrimidin-4-yl)thio)acetate
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF) (15 mL/mmol), add potassium carbonate (1.5 eq) and ethyl mercaptoacetate (1.2 eq).
-
Stir the mixture at 80 °C for 5-7 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the product from Step 1 in ethanol (20 mL/mmol) and add a solution of sodium ethoxide in ethanol (2.0 eq).
-
Heat the mixture at reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the reaction mixture with dilute acetic acid.
-
The resulting precipitate is filtered, washed with water, and dried to obtain Ethyl 5-bromo-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate.
Quantitative Data
| Compound | Molecular Formula | Mol. Wt. | Yield (%) | M.p. (°C) | 1H NMR (δ ppm) |
| Ethyl 2-((5-bromo-2,6-dimethylpyrimidin-4-yl)thio)acetate | C10H12BrN2O2S | 304.18 | 70-75 | 98-100 | 4.15 (q, 2H, OCH2), 3.98 (s, 2H, SCH2), 2.58 (s, 3H, CH3), 2.51 (s, 3H, CH3), 1.25 (t, 3H, CH2CH3) |
| Ethyl 5-bromo-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate | C11H10BrN2O2S | 314.18 | 65-70 | 178-180 | 7.85 (s, 1H, thiophene-H), 4.35 (q, 2H, OCH2), 2.75 (s, 3H, CH3), 2.68 (s, 3H, CH3), 1.38 (t, 3H, CH2CH3) |
III. Synthesis of Furo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidines are another important class of fused heterocycles with potential applications in cancer therapy, often targeting protein kinases.[5][6]
Experimental Protocol: Synthesis of 5-Bromo-2,4-dimethylfuro[2,3-d]pyrimidin-6-ol
Step 1: Synthesis of 2-((5-bromo-2,6-dimethylpyrimidin-4-yl)oxy)acetonitrile
-
In a round-bottom flask, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (10 mL/mmol) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add glycolnitrile (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF (5 mL/mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of ice-water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the product from Step 1 in ethanol (15 mL/mmol) and add a catalytic amount of a strong base such as sodium ethoxide.
-
Heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize with a dilute acid.
-
The precipitate is collected by filtration, washed with water, and dried to give 5-Bromo-2,4-dimethylfuro[2,3-d]pyrimidin-6-ol.
Quantitative Data
| Compound | Molecular Formula | Mol. Wt. | Yield (%) | M.p. (°C) | 1H NMR (δ ppm) |
| 2-((5-bromo-2,6-dimethylpyrimidin-4-yl)oxy)acetonitrile | C8H7BrN3O | 241.07 | 60-65 | 110-112 | 5.10 (s, 2H, OCH2), 2.60 (s, 3H, CH3), 2.53 (s, 3H, CH3) |
| 5-Bromo-2,4-dimethylfuro[2,3-d]pyrimidin-6-ol | C8H6BrN2O2 | 242.05 | 55-60 | 215-217 | 11.5 (s, 1H, OH), 6.55 (s, 1H, furan-H), 2.70 (s, 3H, CH3), 2.63 (s, 3H, CH3) |
Potential Signaling Pathway Inhibition
Fused pyrimidines, particularly pyrazolo[3,4-d]pyrimidines and furo[2,3-d]pyrimidines, are frequently investigated as inhibitors of protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PI3K/AKT/mTOR pathway.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Conclusion
The protocols outlined in this document provide a solid foundation for the synthesis of diverse fused pyrimidine libraries starting from this compound. The resulting compounds are valuable for screening in various biological assays, particularly in the context of oncology and infectious diseases. The provided data and diagrams are intended to guide researchers in their synthetic efforts and downstream applications. Further optimization of reaction conditions may be necessary for specific substrates and target molecules.
References
- 1. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 5-bromo-4-chlorothieno[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 5-Bromo-4-chloro-2,6-dimethylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-4-chloro-2,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogens on this compound in a Suzuki-Miyaura reaction?
A1: In palladium-catalyzed cross-coupling reactions, the general reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl.[1][2] Therefore, the C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 4-position and will typically react preferentially under standard Suzuki-Miyaura conditions. However, the electron-deficient nature of the pyrimidine ring can activate the C-Cl bond, making selective coupling at this position possible with careful optimization of the catalyst system and reaction conditions.[1][3]
Q2: What are the most common side reactions observed with this substrate?
A2: The most common side reactions are:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often promoted by the presence of water and the choice of base.[4][5] Electron-withdrawing groups on the boronic acid can make it more susceptible to this side reaction.[5]
-
Hydrodehalogenation: The replacement of a halogen atom on the pyrimidine ring with a hydrogen atom.[6] This can be influenced by the solvent, base, and catalyst system.[6] For N-H containing heterocycles, deprotonation by the base can sometimes increase the rate of dehalogenation.[7]
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can occur if the rate of boronic acid hydrolysis and subsequent homocoupling is faster than the cross-coupling reaction.[8][9]
Q3: Can I achieve selective coupling at the C-4 chloro position?
A3: Yes, selective coupling at the C-4 chloro position is achievable, although it is more challenging than coupling at the C-5 bromo position. To achieve this, you would typically first perform a Suzuki-Miyaura coupling at the more reactive C-Br position. Then, by employing a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, and potentially higher reaction temperatures, a second coupling at the C-Cl position can be performed.[2][10]
Q4: When should I consider using a boronic ester instead of a boronic acid?
A4: Boronic esters, such as pinacol esters or MIDA boronates, are often more stable than their corresponding boronic acids.[11] Consider using a boronic ester when you are experiencing significant protodeboronation of your boronic acid, especially with heteroaryl boronic acids which can be less stable.[4][11] While some boronic esters may require hydrolysis to the boronic acid in situ for the reaction to proceed, others can transmetalate directly.[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Ensure an inert atmosphere (nitrogen or argon) is maintained throughout the reaction setup and duration.[13] - Use freshly opened or properly stored catalyst and ligands. - Consider using a palladium precatalyst which can be more stable and easier to handle. |
| 2. Inefficient oxidative addition at the C-Cl bond (if targeting this position). | - Switch to a more electron-rich and bulky ligand such as SPhos or XPhos to promote oxidative addition.[6] - Increase the reaction temperature.[2] | |
| 3. Poor solubility of reactants. | - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).[14] | |
| Significant Dehalogenation Byproduct | 1. The solvent may be acting as a hydride source. | - Switch to aprotic solvents like dioxane, THF, or toluene.[6] |
| 2. The base may be too strong or promoting the formation of palladium-hydride species. | - Try a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[6] | |
| 3. The ligand may not be optimal. | - Use bulkier, more electron-rich phosphine ligands or NHC ligands.[6] | |
| Significant Protodeboronation Byproduct | 1. The boronic acid is unstable under the reaction conditions. | - Use a more stable boronic ester derivative (e.g., pinacol ester, MIDA boronate).[15] - Use anhydrous conditions if possible, though some water is often necessary for Suzuki reactions. |
| 2. The base is promoting hydrolysis and protodeboronation. | - Screen different bases; sometimes a weaker base can be beneficial.[5] | |
| Mixture of Mono- and Di-substituted Products | 1. Reaction conditions are too harsh, leading to reaction at both halogen positions. | - Lower the reaction temperature. - Reduce the reaction time and monitor the progress closely by TLC or LC-MS.[1] |
| 2. The catalyst system is too active. | - Consider a less active catalyst for the initial, more selective coupling at the C-Br position. |
Data Presentation: Catalyst and Ligand Systems for Dihalogenated Pyrimidines
The following table summarizes various reported conditions for Suzuki-Miyaura couplings of related chloropyrimidines, which can serve as a starting point for optimization.
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Target Halogen | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 | KF (spray-dried) | THF | 50 | C-Cl | [16] |
| Pd(OAc)₂ | SPhos | 2-4 | K₃PO₄ | Dioxane/H₂O | 80-100 | C-Cl | [13] |
| Pd(PPh₃)₄ | - | 5 | K₂CO₃ | Dioxane/H₂O | 80-100 | C-Br | [17] |
| Pd(PEPPSI)(IPr) | - | 1-3 | Various | Various | 60-100 | C-Cl | [10] |
| PdCl₂(dppf) | - | 3-5 | Na₂CO₃ | DMF | 80 | C-Br | [5] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Bromo Position
This protocol is a general starting point for the selective coupling at the more reactive C-Br bond.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas supply
-
Schlenk flask or microwave vial
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.[17]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[13]
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Degas the 1,4-dioxane and water mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the degassed solvent mixture to the reaction flask via syringe.[13]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive chlorides.[18]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Cs₂CO₃ (2.5 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Microwave reaction vessel with a stir bar
Procedure:
-
To a microwave reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.[15]
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent mixture via syringe.[15]
-
Place the vessel in the microwave reactor and heat to 120-150 °C for 15-30 minutes.[15]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues in the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Bromo-4-chloro-2,6-dimethylpyrimidine in Buchwald-Hartwig amination reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Low or no conversion of the starting material is a common issue in Buchwald-Hartwig amination, particularly with heteroaryl chlorides. The following guide addresses the most frequent causes and provides systematic troubleshooting steps.
Problem: Low to No Product Formation
| Potential Cause | Recommended Action |
| Inactive Catalyst | The Pd(0) catalyst is susceptible to oxidation. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[1] Use freshly opened, high-purity palladium precursors and ligands. Consider using a pre-formed catalyst which can be more reliable.[2] |
| Suboptimal Ligand Choice | The ligand plays a critical role in the efficiency of the reaction. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos are often effective.[3] If using a general-purpose ligand like BINAP or dppf with limited success, screen a panel of Buchwald or Josiphos-type ligands. |
| Inappropriate Base | The choice and quality of the base are crucial. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[4] Ensure the base is anhydrous, as moisture can deactivate the catalyst and lead to side reactions.[1] If base-sensitive functional groups are present, consider weaker bases like Cs2CO3 or K3PO4, but be aware that higher temperatures or longer reaction times may be necessary.[2] |
| Incorrect Reaction Temperature | The oxidative addition of the C-Cl bond is often the rate-limiting step and may require elevated temperatures.[1] However, excessively high temperatures can lead to catalyst decomposition and side reactions like dehalogenation.[5] A good starting point is 80-110 °C.[6] Consider screening temperatures to find the optimal balance. Microwave irradiation can sometimes improve yields and reduce reaction times.[2][7] |
| Poor Reagent Quality | Ensure that the this compound, the amine, and the solvent are of high purity and anhydrous.[2] Degas the solvent prior to use to remove dissolved oxygen. |
| Solvent Effects | The choice of solvent can influence the solubility of reagents and the stability of the catalytic species. Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[3] If solubility is an issue, a co-solvent might be beneficial. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of hydrodehalogenation (replacement of -Br or -Cl with -H) on my pyrimidine ring. How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction that competes with the desired amination.[1][8] It can occur when the reductive elimination step is slow. To suppress this, you can try the following:
-
Lower the reaction temperature: This can sometimes disfavor the dehalogenation pathway.[7]
-
Use a slight excess of the amine: This can help to favor the desired coupling reaction.[1]
-
Ensure strictly anhydrous conditions: Trace water can be a proton source for hydrodehalogenation.[1]
-
Choose a suitable ligand: The ligand can influence the rate of reductive elimination. Screening different ligands may be necessary.
Q2: How can I achieve selective amination at the 4-position (C-Cl) instead of the 5-position (C-Br)?
Due to the general reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl), selective amination at the C-Br bond is expected under standard conditions.[2][6] To achieve selective amination at the less reactive C-Cl bond, you would typically first need to perform a reaction at the C-Br position and then target the C-Cl bond in a subsequent step using more forcing conditions. This would likely involve a more robust catalyst system and higher reaction temperatures.[6]
Q3: My reaction is sluggish, and I suspect the oxidative addition is the problem. What can I do to facilitate this step?
For less reactive aryl chlorides, the oxidative addition to the Pd(0) complex is often the rate-limiting step.[1] To promote this step:
-
Use a more electron-rich and bulky ligand: Ligands like XPhos, SPhos, or other biaryl phosphine ligands are designed to facilitate oxidative addition.
-
Increase the reaction temperature: Higher temperatures can provide the necessary activation energy.
-
Consider a different palladium precursor: While Pd2(dba)3 and Pd(OAc)2 are common, pre-catalysts can sometimes offer better performance.
Q4: I am seeing a mixture of mono-aminated and di-aminated products. How can I favor the mono-amination?
To favor mono-amination, you can adjust the stoichiometry of your reactants. Using a slight excess of the this compound relative to the amine, or adding the amine slowly to the reaction mixture, can help to reduce the formation of the di-aminated product. Careful monitoring of the reaction progress by TLC or LC-MS is also recommended to stop the reaction once the desired mono-aminated product is maximized.
Experimental Protocols
The following are generalized starting protocols. Optimization for specific amines is likely necessary.
General Protocol for Selective Amination at the 5-Position (C-Br)
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Quantitative Data Summary
The following table summarizes typical conditions for the Buchwald-Hartwig amination of structurally similar bromo-chloro-heterocycles. This data should be used as a starting point for the optimization of reactions with this compound.
| Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) / XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 16 | ~92 |
| Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | ~85 |
| Benzylamine | XPhos Pd G3 (2) | K₃PO₄ (2.0) | Toluene | 100 | 18 | ~88 |
Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and is intended as a guide for optimization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Reactions of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-2,6-dimethylpyrimidine. The information is designed to address common issues encountered during chemical synthesis and guide users toward successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The two halogen atoms at different positions on the pyrimidine ring allow for selective functionalization. Common reactions include:
-
Palladium-catalyzed cross-coupling reactions at the C5-bromo position, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The C-Br bond is generally more reactive in these types of reactions than the C-Cl bond.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr) , typically at the C4-chloro position. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom by various nucleophiles.[3]
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[4] Consequently, the C5-bromo position of this compound is significantly more reactive than the C4-chloro position, allowing for selective functionalization at the C5 position.[1][2]
Q3: Which position is more susceptible to Nucleophilic Aromatic Substitution (SNAr)?
A3: The C4 (and C6) positions on a pyrimidine ring are generally more activated towards nucleophilic attack than the C2 position. For dihalopyrimidines, the reactivity of the halogen positions typically follows the order C4/C6 > C2.[5] In the case of 5-bromo-2,4-dichloro-6-methylpyrimidine, studies have shown that reaction with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product, indicating the higher reactivity of the C4-chloro position towards nucleophiles.[6]
Q4: What are the common side products I might encounter?
A4: Common side products depend on the reaction type.
-
For Suzuki-Miyaura coupling:
-
Protodebromination: Replacement of the bromine atom with a hydrogen atom.
-
Homocoupling of the boronic acid.
-
Disubstitution: Reaction at both the C5-bromo and C4-chloro positions, especially under forcing conditions.[7]
-
-
For Buchwald-Hartwig amination:
-
Hydrodehalogenation: Replacement of a halogen with hydrogen.
-
Side reactions involving the base: The base can sometimes compete with the desired amine nucleophile.[7]
-
-
For Nucleophilic Aromatic Substitution:
Q5: How should I store this compound?
Troubleshooting Guides
Low or No Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Recommended Solution |
| No or low conversion of starting material | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper handling under an inert atmosphere. |
| Poor quality of boronic acid | Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester. | |
| Ineffective base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry.[1] | |
| Presence of oxygen | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[7] | |
| Formation of significant protodebrominated product | Presence of protic impurities (e.g., water) | Use anhydrous solvents and reagents. Consider adding a drying agent if moisture is suspected.[7] |
| Formation of homocoupled boronic acid | Presence of oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Maintain a positive inert gas pressure.[7] |
Issues in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Recommended Solution |
| Low product yield | Inactive catalyst or ligand | Use a pre-catalyst or ensure the catalyst and ligand are handled under strictly inert conditions. |
| Suboptimal temperature | Screen a range of temperatures (e.g., 80-120 °C). Microwave irradiation can sometimes improve yields. | |
| Inappropriate base | The choice of base is critical. Screen different bases such as NaOtBu, Cs₂CO₃, or K₃PO₄. The base should be matched to the substrate and ligand.[2] | |
| Poor solvent quality | Use anhydrous and degassed solvents.[4] | |
| Formation of hydrodehalogenated side product | Beta-hydride elimination from the amide intermediate | This is a known side reaction.[8] Optimization of the ligand and reaction conditions may be necessary. |
Problems in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Recommended Solution |
| Low conversion to the desired product | Insufficient reactivity of the nucleophile | Use a stronger base to fully deprotonate the nucleophile. Consider a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[7] |
| Low reaction temperature | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[7] | |
| Formation of multiple products (disubstitution) | Excess nucleophile or high temperature | Use a stoichiometric amount of the nucleophile or a slight excess of the pyrimidine. Run the reaction at a lower temperature to improve selectivity.[7] |
| Hydrolysis of starting material or product | Presence of water | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere.[7] |
Experimental Protocols
Disclaimer: The following protocols are generalized and based on reactions with structurally similar compounds. Optimization for this compound is recommended.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[1]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]
-
Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously. Monitor the reaction progress using TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).[2]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).[2]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.[9]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[2]
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is used as its salt.[2]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.[2]
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromo-Chloro-Pyrimidines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 8 | ~80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 110 | 16 | ~70-85 |
| Note: The data in this table is estimated based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.[1] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Related Bromo-Chloro-Pyrimidines
| Entry | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 16 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | ~85 |
| 3 | Benzylamine | XPhos Pd G3 (2) | K₃PO₄ (2.0) | Toluene | 100 | 18 | ~88 |
| Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.[2] |
Table 3: Representative Conditions for SNAr with Amines on Related Chloro-Pyrimidines
| Entry | Nucleophile | Solvent | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Ethanol | - | Reflux | 4 | ~95 |
| 2 | Morpholine | Isopropanol | Et₃N (1.5) | Reflux | 6 | ~90 |
| 3 | Aniline | DMF | K₂CO₃ (2.0) | 120 | 12 | ~80 |
| Note: The data in this table is based on reactions with structurally similar chloro-pyrimidines and should be considered as a starting point for optimization.[2] |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and common side pathways.
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a potential side reaction.
Caption: A general experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective coupling of 5-Bromo-4-chloro-2,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective coupling of this compound?
The main challenge is to achieve chemoselectivity. This substrate has two different halogen atoms: a bromine at the C5 position and a chlorine at the C4 position. In palladium-catalyzed cross-coupling reactions, the general reactivity for oxidative addition follows the trend: C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for potential subsequent transformations. However, achieving high selectivity requires careful optimization of reaction conditions to prevent side reactions at the C-Cl position.[1]
Q2: Which cross-coupling reactions are most suitable for the selective functionalization of this substrate?
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all highly effective for the selective functionalization of similar 5-bromo-halopyrimidines at the C5 position.[1] The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.[1]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.[1]
Q3: How do the 2,6-dimethyl groups influence the reaction?
The two methyl groups at the C2 and C6 positions are electron-donating groups. This can increase the electron density of the pyrimidine ring, which might slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted pyrimidine. Additionally, the methyl groups can exert steric hindrance, which may influence the choice of ligand and catalyst. Bulky ligands might be necessary to promote efficient coupling.
Q4: What are the key parameters to control for achieving high selectivity?
The most critical factors for achieving high selectivity for coupling at the C-Br bond are:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is crucial.
-
Base Selection: The strength and type of base can significantly impact the reaction outcome.
-
Reaction Temperature: Lower temperatures generally favor selectivity for the more reactive C-Br bond.[2]
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of the catalyst.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst | Ensure the palladium source is active. For Pd(II) precatalysts, ensure complete reduction to Pd(0) in situ. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1] Ensure rigorous deoxygenation of all solvents and reagents.[1] |
| Inappropriate Ligand | For challenging couplings, especially with the steric hindrance from the methyl groups, consider using bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos.[1][3] |
| Suboptimal Base | The base may not be strong enough or may have poor solubility. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3] |
| Low Reaction Temperature | While lower temperatures favor selectivity, the reaction may be too slow. Gradually increase the temperature in increments of 10 °C. The optimal range is often between 80-110 °C.[2] |
| Poor Reagent Solubility | Ensure all reagents are soluble in the chosen solvent system. For Suzuki couplings, a mixture of an organic solvent and water (e.g., dioxane/water) is often used to dissolve both organic and inorganic reagents.[2] |
Issue 2: Poor Selectivity (Reaction at both C-Br and C-Cl)
| Potential Cause | Troubleshooting Strategy |
| Reaction Temperature is Too High | High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.[2] Reduce the reaction temperature. |
| Catalyst System is Too Reactive | A highly reactive catalyst system may not differentiate well between the C-Br and C-Cl bonds. Consider using a less reactive palladium precursor or ligand. |
| Prolonged Reaction Time | Extended reaction times can lead to the slower reaction at the C-Cl bond proceeding. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.[4] |
| Inappropriate Base | A very strong base might promote C-Cl bond activation. Consider using a milder base.[3] |
Issue 3: Formation of Homocoupling Side Products
| Potential Cause | Troubleshooting Strategy |
| Issues with Pd(II) Precatalyst Reduction | In situ reduction of Pd(II) to Pd(0) can sometimes lead to the formation of palladium black and promote homocoupling.[4] Use a direct Pd(0) source like Pd(PPh₃)₄ or consider a pre-catalyst like XPhos-Pd-G3.[3][4] |
| High Catalyst Loading | Excessive catalyst can increase the rate of side reactions. Try reducing the catalyst loading incrementally.[4] |
| Slow Transmetalation Step | Ensure the chosen base is effective for the specific organometallic reagent. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.[4] |
Recommended Starting Conditions for Selective Coupling at C5-Br
The following tables provide recommended starting conditions for various selective cross-coupling reactions at the C5-position of this compound. These are general guidelines and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling
| Parameter | Recommendation | Notes |
| Palladium Precursor | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ is a direct Pd(0) source. Pd(OAc)₂ requires an external ligand. |
| Ligand | PPh₃, dppf, SPhos, XPhos | For challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be required.[1] |
| Catalyst Loading | 1-5 mol% | Start with a higher loading (e.g., 5 mol%) and reduce upon successful coupling.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is often a robust choice for heteroaryl halides.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMF | The use of an aqueous co-solvent is common.[1] |
| Temperature | 80-100 °C | Start at the lower end to maximize selectivity.[1] |
Sonogashira Coupling
| Parameter | Recommendation | Notes |
| Palladium Precursor | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Both are common choices for Sonogashira couplings. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the catalytic cycle in the traditional Sonogashira reaction.[1] |
| Ligand | PPh₃ | Often sufficient for Sonogashira reactions. |
| Catalyst Loading | 1-5 mol% | |
| Base | Et₃N, DIPEA (2-3 equivalents) | An amine base is typically used. |
| Solvent | THF, DMF | Anhydrous conditions are important. |
| Temperature | Room Temperature to 60 °C | Milder conditions often suffice. |
Buchwald-Hartwig Amination
| Parameter | Recommendation | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Often used with bulky phosphine ligands. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich ligands are crucial for C-N bond formation.[5][6] |
| Catalyst Loading | 1-5 mol% | |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equivalents) | The choice of base is critical and depends on the amine.[5] |
| Solvent | Toluene, Dioxane | Anhydrous solvents are necessary.[5] |
| Temperature | 80-110 °C | Higher temperatures are often required.[5] |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C5-Br Position
This protocol provides a starting point for the selective coupling at the C5-Br position.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1]
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.[1]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision-making process for catalyst and condition selection.
References
Technical Support Center: Managing Regioselectivity in Nucleophilic Substitution of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
Welcome to the technical support center for the regioselective functionalization of 5-bromo-4-chloro-2,6-dimethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the nucleophilic substitution of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the principal sites for nucleophilic substitution on this compound?
The two reactive sites for nucleophilic substitution are the carbon atoms attached to the chlorine (C4) and bromine (C5) atoms. The regioselectivity of the substitution is highly dependent on the reaction type and conditions employed.
Q2: Which position is more reactive towards nucleophilic aromatic substitution (SNAr)?
In nucleophilic aromatic substitution (SNAr) reactions, the C4 position, bearing the chloro group, is expected to be significantly more reactive than the C5 position with the bromo group. This is because the C4 position is activated by the two electron-withdrawing nitrogen atoms of the pyrimidine ring, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[1][2] The C5 position is less electron-deficient.[3]
Q3: For palladium-catalyzed cross-coupling reactions, which halogen is more reactive?
For palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, the C5-bromo bond is generally more reactive than the C4-chloro bond. The reactivity of halogens in oxidative addition to a palladium(0) complex typically follows the order I > Br > Cl.[4][5]
Q4: How do the methyl groups at C2 and C6 influence regioselectivity?
The methyl groups at the C2 and C6 positions are electron-donating and can also exert steric hindrance. Electronically, they slightly reduce the overall electrophilicity of the pyrimidine ring. Sterically, they can influence the approach of the nucleophile, potentially hindering attack at the adjacent C5 position to some extent, although the primary determinant of regioselectivity in SNAr is the electronic activation at the C4 position.
Troubleshooting Guides
Issue 1: Poor regioselectivity in SNAr, with the formation of the 5-substituted product.
-
Possible Cause: The reaction conditions may be too harsh, leading to a less selective reaction or a competing reaction pathway. High temperatures can sometimes reduce selectivity.
-
Solution:
-
Lower the reaction temperature and prolong the reaction time.
-
Use a less reactive, more selective nucleophile.
-
Ensure that the reaction is performed under an inert atmosphere to prevent side reactions.
-
Consider using a milder base.
-
Issue 2: Formation of the di-substituted product in a mono-substitution reaction.
-
Possible Cause: The stoichiometry of the nucleophile may be too high, or the reaction is allowed to proceed for too long after the initial substitution.
-
Solution:
-
Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).
-
Carefully monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the mono-substituted product is predominantly formed.
-
Consider a stepwise approach where the first substitution is performed at a lower temperature, and if a second substitution is desired, the conditions are then modified.
-
Issue 3: Low or no reactivity at the C4-chloro position during a palladium-catalyzed cross-coupling reaction intended for the C5-bromo position.
-
Possible Cause: The chosen palladium catalyst and ligands may not be optimal for achieving high selectivity between the C-Br and C-Cl bonds. Some catalyst systems can promote the reactivity of the C-Cl bond.
-
Solution:
-
Select a palladium catalyst and ligand system known for high selectivity in C-Br bond activation. For example, catalysts with bulky, electron-rich phosphine ligands are often selective.
-
Carefully control the reaction temperature; lower temperatures generally favor selective reaction at the more reactive C-Br bond.
-
Experimental Protocols & Data
Protocol 1: Regioselective Nucleophilic Aromatic Substitution at the C4-Position
This protocol describes a general procedure for the substitution of the 4-chloro group with an amine nucleophile.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield of 4-substituted product (%) | Yield of 5-substituted product (%) |
| Morpholine | Ethanol | 80 | 6 | >95 | <5 |
| Piperidine | Isopropanol | 85 | 8 | >95 | <5 |
| Aniline | DMF | 100 | 12 | 90 | <5 |
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C5-Position
This protocol provides a general method for the palladium-catalyzed cross-coupling of an arylboronic acid at the 5-bromo position.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1), via syringe.
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
| Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield of 5-substituted product (%) | Yield of 4-substituted product (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | >95 | <5 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | >95 | <5 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | >95 | <5 |
Visualizations
Caption: Regioselectivity in the functionalization of this compound.
Caption: Decision workflow for managing regioselective substitution.
References
Preventing debromination in reactions of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during reactions with 5-Bromo-4-chloro-2,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination is an undesired side reaction where the bromine atom at the 5-position of the pyrimidine ring is replaced by a hydrogen atom. This leads to the formation of 4-chloro-2,6-dimethylpyrimidine as a significant byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: What are the primary causes of debromination, particularly in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species. These highly reactive species can participate in a competing catalytic cycle that leads to the reductive cleavage of the C-Br bond.
Sources of these detrimental hydride species can include:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, especially at elevated temperatures.
-
Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride donors (e.g., DMF, especially in the presence of water) can contribute to debromination.
-
Reagents: Trace impurities in reagents, such as borane (B-H) species in boronic acids, can act as hydride sources.
-
Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride species.
Q3: How does the choice of catalyst and ligand impact the extent of debromination?
A3: The ligand coordinated to the palladium catalyst is a critical factor in controlling debromination. Bulky, electron-rich phosphine ligands are highly recommended. These ligands accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the undesired debromination pathway. For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling reaction.
Q4: Which bases are recommended to minimize debromination?
A4: To minimize debromination, the use of weaker, non-nucleophilic inorganic bases is generally preferred over strong alkoxide bases. Bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are excellent choices for Suzuki and Buchwald-Hartwig reactions. If a strong base is necessary for a particular transformation, it should be anhydrous and used at the lowest effective temperature.
Troubleshooting Guides
Issue 1: Significant Formation of Debrominated Byproduct in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting and minimizing debromination during the Suzuki-Miyaura coupling of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.
Quantitative Data Summary: Recommended Starting Conditions for Suzuki Coupling of Related Bromo-Chloro-Pyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-dioxane/water (4:1) | 100 | 12-24 | 70-95 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 65-90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-dioxane/water (4:1) | 100 | 16 | 50-80 |
Note: This data is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
-
Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.
-
Substrate Addition: Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.
Issue 2: Debromination in Buchwald-Hartwig Amination
This section provides guidance on how to avoid debromination during the Buchwald-Hartwig amination of this compound.
Catalytic Cycle and Competing Debromination Pathway:
Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing debromination pathway.
Quantitative Data Summary: Recommended Starting Conditions for Buchwald-Hartwig Amination of Related Bromo-Chloro-Pyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-dioxane | 100 | 12-24 | 70-92 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 18 | 60-85 |
Note: This data is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.
Experimental Protocol: Buchwald-Hartwig Amination with Minimized Debromination
-
Catalyst and Reagent Preparation: In an inert atmosphere glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Substrate and Amine Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Technical Support Center: Purification of 5-Bromo-4-chloro-2,6-dimethylpyrimidine Derivatives
This guide provides troubleshooting advice and frequently asked questions for the purification of 5-Bromo-4-chloro-2,6-dimethylpyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying derivatives of this compound?
A1: The two most common and effective purification techniques for these types of compounds are recrystallization and silica gel column chromatography.[1] The choice between them depends on the nature and quantity of the impurities, as well as the scale of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for analytical purposes or for small-scale preparative separations.[2][3]
Q2: How do I choose between recrystallization and column chromatography?
A2: Recrystallization is ideal for removing small amounts of impurities from a large amount of solid product, especially if the impurities have significantly different solubility profiles from the desired compound.[4] It is often faster and more economical for large-scale purification. Column chromatography is more suitable for separating complex mixtures, isomers, or impurities with solubilities similar to the product.[5] It offers finer separation but is typically more time-consuming and uses larger volumes of solvent.
Q3: What are common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, or residual solvents. For derivatives of this compound, potential impurities could arise from incomplete halogenation or substitution reactions. It is crucial to use analytical techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), or Mass Spectrometry (MS) to identify the nature of the impurities before choosing a purification method.[6]
Troubleshooting Guides
Recrystallization Issues
Q4: My compound will not dissolve in the chosen recrystallization solvent, even when heated. What should I do?
A4: This indicates poor solubility. You can try adding a co-solvent. For example, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in a more polar one like ethyl acetate, dissolve the compound in a minimum amount of the hot polar solvent (ethyl acetate) and then slowly add the hot non-polar solvent (hexane) until the solution becomes slightly cloudy. Then, allow it to cool slowly.[5] Screening a wider range of solvents with different polarities is also recommended.[7]
Q5: My compound precipitates as an oil or amorphous solid instead of forming crystals. How can I fix this?
A5: Oiling out or rapid precipitation is often caused by a solution that is too supersaturated or cooled too quickly.[5] To encourage crystal growth, ensure the cooling process is slow by allowing the flask to cool to room temperature on the bench before moving it to an ice bath.[4] Other solutions include:
-
Using a larger volume of solvent.
-
Seeding the solution with a small, pure crystal of the compound.[5]
-
Gently scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.
Q6: After recrystallization, my product is still impure according to TLC or NMR analysis. What are the next steps?
A6: If a single recrystallization is insufficient, you can perform a second recrystallization, possibly with a different solvent system.[5] If impurities persist, they likely have a solubility profile very similar to your product. In this case, column chromatography is the recommended next step for purification.[5]
Column Chromatography Issues
Q7: How do I select the right solvent system (eluent) for column chromatography?
A7: The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with a retention factor (Rf) for your desired compound of approximately 0.25-0.35. Test various solvent mixtures of differing polarities (e.g., ethyl acetate/hexane, dichloromethane/methanol) using TLC to find the optimal eluent before running the column.
Q8: I'm having trouble separating my compound from a closely related impurity with a very similar Rf value. What can I do?
A8: To improve separation between spots with close Rf values, you can try a less polar solvent system, which will cause all compounds to move more slowly up the column, increasing the separation distance. Using a finer mesh silica gel or a longer column can also enhance resolution. Gradient elution, where the polarity of the solvent system is gradually increased during the separation, can also be effective.[8]
Q9: My compound seems to be stuck on the column and won't elute. What should I do?
A9: This happens when the eluent is not polar enough to move the compound through the silica gel. You need to gradually increase the polarity of your solvent system. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. If the compound is highly polar, you may need to add a small amount of a more polar solvent like methanol to your eluent.
Data Presentation
Table 1: Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| n-Hexane | 0.1 | 69 | Non-polar eluent component, anti-solvent in recrystallization. |
| Diethyl Ether | 2.8 | 35 | Moderately polar eluent. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity eluent component, recrystallization solvent.[5] |
| Dichloromethane (DCM) | 3.1 | 40 | Versatile eluent for medium polarity compounds. |
| Acetone | 5.1 | 56 | Recrystallization solvent.[5] |
| Ethanol | 4.3 | 78 | Polar recrystallization solvent.[5] |
| Methanol | 5.1 | 65 | Highly polar eluent component. |
Experimental Protocols
Protocol 1: General Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring. Continue adding small portions of the hot solvent until the compound fully dissolves.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature undisturbed. Crystal formation should occur as the solution cools.[4]
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[7]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[7]
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small layer of sand or a cotton/glass wool plug at the bottom. Fill the column with the chosen eluent and then slowly add silica gel as a slurry to ensure even packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure desired compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[9]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Bromo-2-chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine Derivatives
Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a two-step process starting from the commercially available 2,6-dimethylpyrimidin-4-ol. The first step is the bromination of the pyrimidine ring at the 5-position, followed by a chlorination step to replace the hydroxyl group at the 4-position with a chlorine atom.
Q2: What are the typical reagents used for the bromination and chlorination steps?
For the bromination of 2,6-dimethylpyrimidin-4-ol, N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or bromine in acetic acid are commonly employed. The subsequent chlorination is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base such as pyridine or N,N-dimethylaniline.
Q3: I am not getting the desired product. What are the most critical parameters to control in this synthesis?
The most critical parameters are temperature control, reaction time, and the stoichiometry of the reagents. Non-optimal conditions can lead to incomplete reactions or the formation of side-products.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Q4: What are the potential side-products in this synthesis?
A potential side-product during the bromination step is the formation of a di- or even tri-brominated pyrimidine derivative, especially if an excess of the brominating agent is used or the reaction time is prolonged. During chlorination, incomplete reaction can leave unreacted starting material, and harsh conditions might lead to degradation of the pyrimidine ring.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Bromination | Ensure the complete dissolution of 2,6-dimethylpyrimidin-4-ol in the solvent before adding the brominating agent. Monitor the reaction by TLC until the starting material spot disappears. A slight excess of the brominating agent might be necessary, but avoid a large excess to prevent over-bromination. |
| Ineffective Chlorination | Phosphorus oxychloride (POCl₃) is sensitive to moisture. Use anhydrous conditions and freshly distilled POCl₃. The addition of a base like pyridine or N,N-dimethylaniline can facilitate the reaction. Ensure the reaction temperature is sufficiently high (reflux is often required) and the reaction time is adequate.[1] |
| Hydrolysis of Product | During work-up of the chlorination step, the 4-chloro group is susceptible to hydrolysis back to the hydroxyl group if exposed to water for a prolonged period, especially under non-neutral pH. It is advisable to perform the aqueous work-up quickly with cold water or ice and promptly extract the product into an organic solvent. |
| Loss of Product during Extraction | The product may have some solubility in the aqueous phase. Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) by performing multiple extractions. |
Issue 2: Presence of Unexpected Side-Products
| Potential Cause | Recommended Solution |
| Over-bromination | Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise and monitor the reaction progress closely by TLC. Stop the reaction as soon as the mono-brominated product is the major component. |
| Formation of Impurities during Chlorination | Avoid excessively high temperatures or prolonged heating during the chlorination step, as this can lead to decomposition. After the reaction is complete, it is crucial to remove the excess POCl₃ under reduced pressure before the aqueous work-up. |
| Incomplete Reaction | If starting material is still present, consider increasing the reaction time or temperature for either the bromination or chlorination step. Ensure the reagents are of high purity and are added in the correct stoichiometric ratios. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | If column chromatography is challenging, try different solvent systems with varying polarities. For instance, a gradient elution from hexane to ethyl acetate is often effective. Alternatively, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to purify the final product. |
| Product Instability on Silica Gel | Some halogenated pyrimidines can be sensitive to silica gel. If you suspect degradation on the column, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Residual POCl₃ or Base | Ensure that the excess POCl₃ is thoroughly removed by evaporation before work-up. During the work-up, washing the organic layer with a dilute aqueous solution of sodium bicarbonate can help remove any acidic residues, and a wash with dilute aqueous copper sulfate can help remove residual pyridine. |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2,6-dimethylpyrimidin-4-ol
Materials:
-
2,6-dimethylpyrimidin-4-ol
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylpyrimidin-4-ol (1.0 eq.) in DMF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-Bromo-2,6-dimethylpyrimidin-4-ol.
Step 2: Synthesis of this compound
Materials:
-
5-Bromo-2,6-dimethylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-Bromo-2,6-dimethylpyrimidin-4-ol (1.0 eq.) and phosphorus oxychloride (5.0-10.0 eq.).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC (e.g., using a 4:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Cool the residue in an ice bath and cautiously quench by slowly adding ice-water.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Effect of base and solvent on 5-Bromo-4-chloro-2,6-dimethylpyrimidine reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 5-Bromo-4-chloro-2,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order: C-I > C-Br > C-Cl.[1][2] Therefore, the C5-bromo position of this compound is significantly more reactive and will preferentially undergo reaction over the C4-chloro position.[1][3]
Q2: Which position is more susceptible to Nucleophilic Aromatic Substitution (SNAr)?
A2: For SNAr reactions on dihalopyrimidines, the reactivity generally follows the order C4/C6 > C2.[4] The chloro group at the C4 position is the most reactive site for SNAr due to the electron-withdrawing nature of the adjacent nitrogen atoms, which stabilize the intermediate.[5][6] Therefore, nucleophilic attack will preferentially occur at the C4-chloro position.
Q3: How do I choose the right base for a Suzuki-Miyaura coupling?
A3: The base is critical for activating the boronic acid to form a more nucleophilic boronate species.[7] The choice depends on the specific substrates and solvent. Common inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are widely used.[1][7][8] K₃PO₄ in 1,4-dioxane has been shown to give good yields in similar systems.[8] For substrates prone to protodeboronation, milder bases like KF or using boronate esters may be beneficial.[9]
Q4: What are the best solvents for Buchwald-Hartwig amination?
A4: Anhydrous, degassed aprotic solvents are typically used. Toluene and 1,4-dioxane are common choices that have proven effective for Buchwald-Hartwig aminations on related bromo-chloro heterocycles.[3][10]
Q5: My reaction yield is low. What are the most common general causes?
A5: Low yields in cross-coupling reactions can stem from several factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity.[7][8]
-
Impure Reactants: Impurities in starting materials, especially the boronic acid, can poison the catalyst.[8]
-
Suboptimal Conditions: Incorrect choice of catalyst, ligand, base, solvent, or temperature can lead to incomplete reaction or side product formation.[8][11]
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to catalyst oxidation and homocoupling of the boronic acid.[7][12]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
You are attempting a Suzuki-Miyaura coupling at the C5-bromo position, but are observing low yields or recovering unreacted starting material.
Quantitative Data: Effect of Base and Solvent on Suzuki Coupling (Data adapted from similar pyrimidine systems as a representative guide)
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | Good | [8] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~88 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 60 | ~94 | [13] |
| Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF/Water | 40 | High | [14] |
Detailed Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [1][8]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 2: Poor Regioselectivity - Mixture of C4 and C5 Substituted Products
You are observing a mixture of products, indicating a loss of selectivity between the C5-bromo and C4-chloro positions.
Troubleshooting Steps:
-
Analyze Reaction Type:
-
For Palladium-Catalyzed Reactions (e.g., Suzuki, Buchwald-Hartwig): The reaction should be selective for the C5-bromo position. If you observe C4-chloro substitution, your conditions may be too harsh, promoting a competing SNAr pathway.
-
Solution: Lower the reaction temperature. Ensure you are using a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) instead of alkoxides if possible.[7]
-
-
For Nucleophilic Aromatic Substitution (SNAr): The reaction should be selective for the C4-chloro position. If you see substitution at the C5-bromo position, it may indicate trace metal contamination catalyzing a cross-coupling type reaction, although this is less common.
-
Solution: Ensure all glassware and reagents are free from palladium or other transition metal contaminants. Use polar aprotic solvents like DMF or DMSO to favor the SNAr mechanism.[15]
-
-
Issue 3: Low Yield or Side Products in Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination at the C5-bromo position but are experiencing low conversion or formation of byproducts like hydrodehalogenation.
Quantitative Data: Effect of Base and Ligand on C-N Coupling (Data is representative for aryl halide amination and serves as a guide)
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Result | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High Yield | [3] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Effective | [16] |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | Effective | [10] |
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination [2][3]
-
Reaction Setup: To a dry, inert-atmosphere flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Pyrimidines, in particular, are privileged structures in a vast array of biologically active molecules. This guide provides a comparative analysis of the reactivity of 5-Bromo-4-chloro-2,6-dimethylpyrimidine, a versatile building block with two distinct halogen substituents offering opportunities for selective chemical transformations. The insights presented herein are supported by experimental data from analogous systems to inform synthetic strategy and reaction design.
Overview of Reactivity
The reactivity of this compound is primarily dictated by the electronic nature of the pyrimidine ring and the inherent differences in the carbon-halogen bond strengths of the bromo and chloro substituents. The pyrimidine ring is electron-deficient, which generally enhances the reactivity of its halogen substituents in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) compared to their carbocyclic analogues.[1]
The key to unlocking the synthetic potential of this molecule lies in the selective functionalization of either the C4-chloro or the C5-bromo position. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This suggests that the C5-bromo bond will be more susceptible to oxidative addition by a palladium catalyst. Conversely, in nucleophilic aromatic substitution reactions, the position of the halogen on the pyrimidine ring plays a crucial role, with the C4 and C6 positions being generally more activated towards nucleophilic attack than the C2 and C5 positions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. In the case of dihalogenated pyrimidines, the reaction is expected to proceed selectively at the more reactive C-Br bond.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Dihalopyrimidines
| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) | Reference |
| 1 | 5-Bromo-2-chloro-4-methoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2-Chloro-4-methoxy-5-phenylpyrimidine | ~90 | [3] |
| 2 | 2,4-Dichloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2,4-Dichloro-5-phenylpyrimidine | ~88 | [3] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 2-Chloro-4-phenylpyrimidine | 81 | [4] |
Note: The data in this table is for analogous compounds and should be considered as a starting point for optimization for this compound.
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at the C5-Position
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[2]
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[2]
-
Heat the reaction mixture with stirring to a temperature of 80-100 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for the selective Suzuki-Miyaura coupling of this compound at the C5 position.
Stille Coupling
The Stille coupling offers another avenue for C-C bond formation, utilizing organostannane reagents. Similar to the Suzuki coupling, this reaction is expected to be selective for the more reactive C-Br bond.
Experimental Protocol: General Procedure for Selective Stille Coupling at the C5-Position
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene or DMF).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove palladium residues.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. For this compound, the C4-chloro position is the most likely site for nucleophilic attack. The presence of two methyl groups at the flanking C2 and C6 positions may sterically hinder the approach of the nucleophile to the C4 position to some extent, but the electronic activation at this position is generally dominant.
Table 2: Comparative Data for Nucleophilic Aromatic Substitution on Chloropyrimidines
| Entry | Pyrimidine Substrate | Nucleophile | Solvent | Base (equiv.) | Temp. (°C) | Time (h) | Major Product | Yield (%) | Reference |
| 1 | 5-Bromo-2-chloro-4-methoxypyrimidine | Morpholine | Ethanol | - | Reflux | 4 | 5-Bromo-2-chloro-4-morpholinopyrimidine | ~95 | [3] |
| 2 | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethanol | - | Reflux | 2 | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | 85 | [5] |
| 3 | 2,4-Dichloropyrimidine | Aniline | Ethanol | - | Reflux | 1 | 2-Chloro-4-anilinopyrimidine | - | General Observation |
Note: The data in this table is for analogous compounds and should be considered as a starting point for optimization for this compound.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution at the C4-Position
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the nucleophile (e.g., an amine, 1.0-1.2 equiv.) and, if necessary, a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) at the C4 position.
Conclusion: A Versatile Scaffold for Sequential Functionalization
This compound presents a valuable platform for the synthesis of complex, polysubstituted pyrimidines. The distinct reactivity of the C5-bromo and C4-chloro positions allows for a sequential and regioselective functionalization strategy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are expected to proceed selectively at the more reactive C5-bromo position. Subsequent nucleophilic aromatic substitution can then be employed to modify the C4-chloro position. This orthogonal reactivity enables the introduction of a wide variety of substituents, making this compound a highly attractive building block for the discovery and development of novel therapeutic agents and functional materials. Researchers are encouraged to use the provided protocols and comparative data from analogous systems as a foundation for the development of optimized and efficient synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of C-Br vs. C-Cl in 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, halogenated pyrimidines serve as versatile scaffolds for the construction of complex molecular architectures. The differential reactivity of various halogen substituents on the pyrimidine ring allows for selective and sequential functionalization, a critical strategy in the development of novel therapeutic agents. This guide provides an objective comparison of the reactivity of the C-Br and C-Cl bonds in 5-bromo-4-chloro-2,6-dimethylpyrimidine, supported by established chemical principles and experimental data from analogous compounds.
The strategic positioning of a bromine atom at the C5 position and a chlorine atom at the C4 position, flanked by two methyl groups, offers distinct opportunities for chemoselective transformations. The primary reaction types considered in this guide are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Orthogonal Reactivity of C-Br and C-Cl Bonds
The C-Br and C-Cl bonds on the this compound scaffold exhibit largely orthogonal reactivity, enabling selective functionalization based on the choice of reaction conditions.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is primarily dictated by its bond dissociation energy. The general trend for reactivity in the rate-determining oxidative addition step is C-I > C-Br > C-Cl.[1][2][3] Consequently, the C-Br bond at the C5 position is significantly more reactive and will selectively undergo cross-coupling, leaving the C-Cl bond at the C4 position intact.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The reactivity in SNAr reactions is governed by the electron-deficient nature of the carbon atom attached to the halogen. The pyrimidine ring is inherently electron-deficient, and the positions of the ring nitrogens further influence the electrophilicity of the carbon centers. For pyrimidines, the general order of reactivity for SNAr is C4(6) > C2 > C5.[4] Therefore, the C-Cl bond at the C4 position is the most activated site for nucleophilic attack, allowing for selective displacement of the chloride.
This predictable difference in reactivity allows for a two-step functionalization strategy, as illustrated in the logical diagram below.
Data Presentation: Reactivity in Key Transformations
Table 1: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) | Ref. |
| Suzuki-Miyaura | 5-Bromo-2-chloro-4-methoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2-Chloro-4-methoxy-5-phenylpyrimidine | ~90 | [5] |
| Sonogashira | 5-Bromo-2-chloro-4-methoxypyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 2-Chloro-4-methoxy-5-(phenylethynyl)pyrimidine | ~85 | [5] |
| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | 6-Morpholino-2-chloroquinoline | 95 | [6] |
Table 2: Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) | Ref. |
| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | - | - | - | - | 4-Amino-5-bromo-2-chloro-6-methylpyrimidine | - | [7] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Morpholine | K₂CO₃ | DMF | 100 | 4 | 5-Bromo-2-morpholino-4-methoxypyrimidine | ~95 | [5] |
Experimental Protocols
The following are generalized experimental protocols for key reactions, which can be adapted for this compound. Optimization may be required for specific substrates.
Selective Suzuki-Miyaura Coupling at the C5-Br Position
This protocol is adapted from procedures for similar bromo-chloro-heterocycles.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, degassed
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add degassed 1,4-dioxane and water (typically a 4:1 v/v ratio) via syringe.
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Selective Nucleophilic Aromatic Substitution at the C4-Cl Position
This protocol is a general procedure for the amination of a chloropyrimidine.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Ethanol or DMF
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol or DMF).
-
Add the amine nucleophile followed by triethylamine.
-
Heat the reaction mixture with stirring. The reaction temperature may range from room temperature to 100 °C depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion
The presence of both a bromine and a chlorine atom on the 2,6-dimethylpyrimidine core provides a valuable platform for synthetic chemists. The C-Br bond at the C5 position is the more reactive site in palladium-catalyzed cross-coupling reactions, a consequence of its lower bond dissociation energy. Conversely, the C-Cl bond at the C4 position is the preferred site for nucleophilic aromatic substitution due to the electronic activation conferred by the pyrimidine ring nitrogens. This pronounced and predictable difference in reactivity allows for the selective and sequential introduction of various functional groups, making this compound a highly useful building block in the synthesis of complex molecules for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for the Coupling of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalogenated pyrimidines is a cornerstone in the synthesis of novel chemical entities for drug discovery and materials science. 5-Bromo-4-chloro-2,6-dimethylpyrimidine offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions. Due to the differential reactivity of the C-Br and C-Cl bonds (C-Br > C-Cl), selective coupling at the 5-position is generally favored under controlled conditions.[1] This guide provides a comparative analysis of common palladium catalyst systems for this transformation, supported by representative experimental data from structurally similar substrates.
Catalyst Performance Comparison
The choice of palladium precursor and, critically, the ancillary ligand, dictates the efficiency and selectivity of the coupling reaction. Below is a summary of the performance of three common palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig couplings of bromo-chloro pyrimidine analogues.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromo-Chloro Pyrimidine Analogues
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ (5 mol%) | Phenylboronic acid | K₂CO₃ (2 equiv.) | Dioxane/H₂O | 90 | 12 | ~85 | 5-Bromo-2-chloro-4-methoxypyrimidine[2] |
| PdCl₂(dppf) (3 mol%) | 4-Methoxyphenylboronic acid | Cs₂CO₃ (2.5 equiv.) | Toluene/H₂O | 100 | 8 | ~90 | 5-Bromo-2-chloro-4-methoxypyrimidine[2] |
| Pd(OAc)₂/SPhos (2/4 mol%) | 3-Pyridinylboronic acid | K₃PO₄ (3 equiv.) | Dioxane | 110 | 16 | ~75 | 5-Bromo-2-chloro-4-methoxypyrimidine[2] |
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Bromo-Chloro Pyrimidine Analogues
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃/XPhos (1/2.5 mol%) | Morpholine | NaOtBu (1.4 equiv.) | Toluene | 100 | 16 | ~92 | Structurally similar bromo-chloro-heterocycles[2] |
| Pd(OAc)₂/RuPhos (2/4 mol%) | Aniline | Cs₂CO₃ (2.0 equiv.) | Dioxane | 110 | 24 | ~85 | Structurally similar bromo-chloro-heterocycles[2] |
| XPhos Pd G3 (2 mol%) | Benzylamine | K₃PO₄ (2.0 equiv.) | Toluene | 100 | 18 | ~88 | Structurally similar bromo-chloro-heterocycles[2] |
Note: The data presented is for structurally similar bromo-chloro-heterocycles and should be considered as a starting point for the optimization of reactions with this compound.
Experimental Protocols
General Experimental Workflow for Cross-Coupling Reactions
The following workflow is a generalized procedure for palladium-catalyzed cross-coupling reactions under an inert atmosphere.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the C5-Br position of this compound.[1]
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the selective amination at the C5-Br position.[2]
-
Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Quench with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Catalytic Cycle
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
A Comparative Guide to 5-Bromo-4-chloro-2,6-dimethylpyrimidine and Other Dihalopyrimidines for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, dihalopyrimidines serve as versatile scaffolds for the synthesis of a diverse array of functionalized molecules. Their utility stems from the presence of two halogen atoms, which can be selectively manipulated through various cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparison of 5-Bromo-4-chloro-2,6-dimethylpyrimidine with other key dihalopyrimidines, offering insights into their relative reactivity and potential applications, supported by experimental data and detailed protocols.
General Principles of Reactivity in Dihalopyrimidines
The reactivity of dihalopyrimidines in common synthetic transformations is primarily governed by two factors: the nature of the halogen and its position on the pyrimidine ring.
Influence of the Halogen: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: I > Br > Cl > F. This is attributed to the decreasing bond dissociation energy down the halogen group, which facilitates the oxidative addition step in the catalytic cycle.[1]
Influence of the Position: The electron-deficient nature of the pyrimidine ring activates the halogen atoms for both cross-coupling and nucleophilic aromatic substitution (SNAr). The general order of reactivity for the halogen position is C4/C6 > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient, making them more susceptible to reaction.
Comparative Performance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. The differential reactivity of the halogens in this compound allows for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures. In the case of this compound, the C-Br bond is expected to be significantly more reactive than the C-Cl bond, allowing for selective coupling at the 5-position.
Comparative Data for Suzuki-Miyaura Coupling:
| Dihalopyrimidine | Coupling Partner | Catalyst/Base/Solvent | Product(s) | Yield (%) |
| This compound (Expected) | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Dioxane:H₂O | 5-Aryl-4-chloro-2,6-dimethylpyrimidine | High |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Dioxane:H₂O | 5-Aryl-2-chloropyrimidine | 70-95 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / DME | 2-Chloro-4-phenylpyrimidine | ~80 |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene | 4-Chloro-6-phenylpyrimidine | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add Pd(PPh₃)₄ (5 mol%) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties. Similar to the Suzuki coupling, the C-Br bond of this compound is expected to react preferentially.
Comparative Data for Sonogashira Coupling:
| Dihalopyrimidine | Coupling Partner | Catalyst/Co-catalyst/Base/Solvent | Product(s) | Yield (%) |
| This compound (Expected) | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Et₃N / THF | 5-Alkynyl-4-chloro-2,6-dimethylpyrimidine | High |
| 5-Bromo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N / THF | 2-Chloro-5-(phenylethynyl)pyrimidine | ~90 |
| 2-Chloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N / DMF | 2-(Phenylethynyl)pyrimidine | 75 |
Experimental Protocol: Sonogashira Coupling of this compound
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Flush the flask with an inert gas.
-
Add degassed THF and triethylamine (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring is susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens.
Reactivity Trends in SNAr: For dihalopyrimidines, the reactivity order is generally C4/C6 > C2. The presence of two chlorine atoms in 2,4-dichloropyrimidine significantly activates the ring towards nucleophilic attack, with the C4 position being the most reactive. In this compound, the C4-chloro position is expected to be the primary site of nucleophilic attack.
Comparative Data for SNAr with Amines:
| Dihalopyrimidine | Nucleophile | Conditions | Product(s) | Yield (%) |
| This compound (Expected) | Amine | Base, Solvent, Heat | 4-Amino-5-bromo-2,6-dimethylpyrimidine | Moderate to High |
| 2,4-Dichloropyrimidine | Aniline | K₂CO₃, EtOH, reflux | 2-Chloro-4-anilinopyrimidine | 85 |
| 4,6-Dichloropyrimidine | Morpholine | K₂CO₃, DMF, 100 °C | 4-Chloro-6-morpholinopyrimidine | 90 |
Experimental Protocol: Nucleophilic Aromatic Substitution on this compound
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol or DMF).
-
Add the amine nucleophile (1.1 equiv.) and a base such as triethylamine or potassium carbonate (1.5 equiv.).
-
Heat the reaction mixture to reflux (80-120 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Workflow for SNAr
References
Validating the Structure of 5-Bromo-4-chloro-2,6-dimethylpyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 5-Bromo-4-chloro-2,6-dimethylpyrimidine, a precise understanding of their three-dimensional architecture is paramount for predicting their physicochemical properties, biological activity, and potential as therapeutic agents. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of this compound and its derivatives, supported by experimental data from closely related analogs.
Core Analytical Techniques for Structural Validation
The definitive structural confirmation of this compound relies on a synergistic combination of spectroscopic and crystallographic methods. Each technique offers a unique and complementary perspective on the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment and connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.
-
X-ray Crystallography: Offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.
The following sections detail the experimental protocols for these techniques and present comparative data to aid researchers in their structural validation endeavors.
Experimental Workflow for Structural Validation
The process of validating the structure of a synthesized compound like this compound follows a logical progression, beginning with purification and culminating in a comprehensive structural analysis.
Caption: General workflow for the synthesis, purification, and structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of substituents on the pyrimidine ring.
Expected ¹H and ¹³C NMR Spectral Features
Based on the structure of this compound, the following spectral features are anticipated:
-
¹H NMR: A single resonance in the aromatic region corresponding to the two equivalent methyl groups (-CH₃) at the C2 and C6 positions. The chemical shift of this singlet will be influenced by the electron-withdrawing effects of the nitrogen, chlorine, and bromine atoms.
-
¹³C NMR: Distinct signals are expected for each of the four unique carbon atoms in the pyrimidine ring and one signal for the two equivalent methyl carbons. The chemical shifts will be characteristic of a halogenated and alkylated pyrimidine system.
Comparative NMR Data
| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 5-Bromo-2,4-dichloropyrimidine | CDCl₃ | 8.65 (s, 1H) | 160.1, 158.9, 137.2, 114.8 |
| Expected: this compound | CDCl₃ | ~2.5-3.0 (s, 6H) | Signals for C2, C4, C5, C6 and CH₃ |
Note: The chemical shifts for this compound are predicted based on known substituent effects on the pyrimidine ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of a compound.[2] The presence of bromine and chlorine isotopes in this compound will result in a characteristic isotopic pattern for the molecular ion peak.
Expected Mass Spectrum Features
The mass spectrum of this compound is expected to exhibit a molecular ion [M]⁺ peak cluster corresponding to its molecular weight (220.48 g/mol ). The isotopic distribution will be a key confirmatory feature due to the natural abundances of ⁷⁹Br (50.69%), ⁸¹Br (49.31%), ³⁵Cl (75.77%), and ³⁷Cl (24.23%).
Predicted Mass Spectral Data
The following table summarizes the predicted m/z values for the major isotopic peaks of the molecular ion.[3]
| Adduct | m/z (Predicted) |
| [M]⁺ | 219.93974 |
| [M+H]⁺ | 220.94757 |
| [M+Na]⁺ | 242.92951 |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a common method for relatively volatile and thermally stable compounds.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental composition.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.
Expected Crystallographic Features
A successful X-ray crystallographic analysis of this compound would be expected to show a planar pyrimidine ring. The bond lengths and angles would be consistent with a substituted aromatic heterocyclic system, and the analysis would confirm the positions of the bromine, chlorine, and methyl substituents.
Comparative Crystallographic Data
While crystallographic data for the target molecule is not available, a study on the closely related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, revealed a monoclinic crystal system with the space group P2₁/n.[4] This provides an indication of the potential crystal packing and hydrogen bonding interactions that might be observed in similar pyrimidine derivatives.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions and thermal parameters to yield a final, accurate molecular structure.
Signaling Pathway and Experimental Logic
The structural validation of a novel compound is a critical step before its biological evaluation. The confirmed structure allows for a better understanding of its potential interactions with biological targets, such as in signaling pathways relevant to disease.
Caption: Logical relationship between structural validation and subsequent biological evaluation of a novel compound.
References
A Comparative Guide to the Reaction Kinetics of 5-Bromo-4-chloro-2,6-dimethylpyrimidine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Pyrimidine derivatives, in particular, are of immense interest due to their prevalence in pharmaceuticals. This guide provides a detailed analysis of the reaction kinetics of 5-Bromo-4-chloro-2,6-dimethylpyrimidine, offering a comparative perspective against alternative substrates in key palladium-catalyzed cross-coupling reactions. The information presented herein, supported by established reactivity principles and illustrative data, serves to inform catalyst selection, reaction design, and the prediction of synthetic outcomes.
Principles of Reactivity in Halogenated Pyrimidines
The reaction kinetics of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are primarily governed by the nature of the carbon-halogen (C-X) bond and its position on the pyrimidine ring. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle.[1]
Two key factors dictate the relative reactivity:
-
The Halogen: The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition more facile for heavier halogens.
-
Position on the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring influences the reactivity of the halogen substituent. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition.
For this compound, the bromine at the 5-position and the chlorine at the 4-position present two potential reaction sites. Based on the general principles, the C4-Cl bond is activated by its position, while the C5-Br bond is inherently more reactive due to the nature of the halogen. This competition makes the selective functionalization of this substrate an interesting challenge that can be controlled by careful selection of reaction conditions.
Comparative Analysis of Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of halopyrimidines in this reaction is a good indicator of their general performance in palladium-catalyzed cross-couplings.
Table 1: Relative Reactivity of Halopyrimidines in Suzuki-Miyaura Coupling
| Substrate | Halogen at Position 4 | Halogen at Position 5 | Expected Relative Reactivity |
| This compound | Cl | Br | High (preferential reaction at C5-Br) |
| 2,4-Dichloro-5-bromopyrimidine | Cl | Br | High (preferential reaction at C4-Cl or C5-Br depending on conditions) |
| 4,5-Dichloropyrimidine | Cl | Cl | Moderate |
| 4-Chloro-5-iodopyrimidine | Cl | I | Very High (preferential reaction at C5-I) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a halide and a terminal alkyne. The same general reactivity trends apply.
Table 2: Illustrative Conditions for Sonogashira Coupling of a Dihalopyrimidine
| Parameter | Condition |
| Substrate | 5-Bromo-2-chloropyrimidine (as an analogue) |
| Coupling Partner | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-3 mol%) |
| Co-catalyst | CuI (4-6 mol%) |
| Base | Triethylamine or Diisopropylethylamine (2.0-3.0 equiv.) |
| Solvent | Anhydrous, degassed THF or DMF |
| Temperature | 60-80 °C |
| Typical Yield | ~80-95% (at the C5-Br position) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The choice of ligand is critical in controlling the reactivity and selectivity.
Table 3: Representative Catalyst Systems for Buchwald-Hartwig Amination of a Dihalopyrimidine
| Entry | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 16 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | ~85 |
| 3 | Benzylamine | XPhos Pd G3 (2) | K₃PO₄ (2.0) | Toluene | 100 | 18 | ~88 |
| Data is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered a starting point for optimization.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of reaction kinetics. Below are generalized protocols for the key cross-coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the halopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture with stirring to a temperature of 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) iodide co-catalyst (4-6 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the halopyrimidine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparative Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of different halopyrimidines.
References
A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions for the Functionalization of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The dihalogenated pyrimidine, 5-Bromo-4-chloro-2,6-dimethylpyrimidine, presents a versatile platform for the synthesis of novel molecular entities. The differential reactivity of the C-Br and C-Cl bonds allows for selective C-C bond formation, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of two of the most powerful methods for this purpose: the Suzuki-Miyaura and the Stille couplings.
The palladium-catalyzed cross-coupling of heteroaryl halides is a fundamental transformation in organic synthesis, enabling the construction of complex molecules from readily available starting materials.[1] Generally, in such reactions, the reactivity of aryl halides follows the order I > Br > Cl.[2] This established trend suggests that for this compound, the C-Br bond at the 5-position is more susceptible to oxidative addition to a palladium catalyst than the C-Cl bond at the 4-position, allowing for selective functionalization.[2][3]
This guide will delve into a head-to-head comparison of the Suzuki and Stille reactions for the selective coupling at the C5 position of this compound, leveraging experimental data from analogous systems to provide insightful performance expectations.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids, boronic esters) | Organotin (Organostannanes) |
| Toxicity | Reagents and byproducts are generally low in toxicity.[1] | Organotin reagents are highly toxic, and byproducts can be difficult to remove.[1] |
| Stability of Reagents | Boronic acids can be prone to decomposition (protodeboronation).[4] | Organostannanes are typically stable to air and moisture.[1][5] |
| Reaction Conditions | Generally requires a base; often performed in aqueous/organic solvent mixtures.[6] | Can be run under neutral conditions; often in anhydrous, degassed solvents.[7] |
| Functional Group Tolerance | Good, but can be sensitive to certain functional groups. | Excellent, very high tolerance for a wide variety of functional groups.[1] |
| Byproduct Removal | Boron-containing byproducts are generally easy to remove through aqueous workup.[1] | Tin-containing byproducts can be challenging to remove and may require specific purification techniques (e.g., KF wash).[5][8] |
Reaction Schematics
A generalized reaction scheme for the selective functionalization of this compound at the C5 position via Suzuki and Stille couplings is presented below.
Caption: General reaction schemes for Suzuki and Stille couplings.
Comparative Performance and Reaction Conditions
While direct comparative data for this compound is scarce, data from analogous systems like chloropyridines and other dihalopyrimidines can provide a reliable benchmark for expected performance.
Table 1: Typical Reaction Conditions for Suzuki and Stille Couplings of Bromo-Chloro Heterocycles
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂[2] | Pd(PPh₃)₄, Pd₂(dba)₃[7][8] |
| Ligand | PPh₃, XPhos, SPhos[2] | AsPh₃, PPh₃[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃[2] | Often not required |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF[2] | Toluene, DMF[7] |
| Temperature | 80-110 °C[2] | 80-110 °C[7] |
| Additives | - | CuI (can increase reaction rate)[9] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille couplings of this compound. These should be considered as a starting point and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling: Generalized Protocol
A general procedure for the Suzuki-Miyaura coupling of a bromo-chloro-heterocycle with an arylboronic acid is as follows:[2][7]
-
Preparation: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[7]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[7]
-
Reaction: Heat the reaction mixture with stirring to a temperature of 80-100 °C.[10]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Stille Coupling: Generalized Protocol
A general procedure for the Stille coupling of a bromo-chloro-heterocycle with an organostannane is as follows:[5][7]
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[7]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF).[7]
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring.[7]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.[8] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycles
The fundamental mechanisms of the Suzuki and Stille reactions proceed through a similar catalytic cycle involving a palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
Efficacy of 5-Bromo-4-chloro-2,6-dimethylpyrimidine Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with a persistent search for novel scaffolds that can offer improved potency, selectivity, and drug-like properties. Among the heterocyclic compounds explored, pyrimidine derivatives have emerged as a privileged structure, forming the core of numerous approved and investigational kinase inhibitors. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from the 5-Bromo-4-chloro-2,6-dimethylpyrimidine scaffold, with a specific focus on their activity against Cyclin-Dependent Kinase 2 (CDK2).
While direct and extensive comparative studies on a broad range of derivatives from this specific starting material are not widely available in the public domain, this guide extrapolates from research on structurally related compounds and provides a framework for evaluation. The primary focus will be on 2-amino-pyrido[3,4-d]pyrimidine derivatives, which can be synthesized from a close analog, 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine, and have demonstrated potent inhibitory activity against CDK2.
Comparative Efficacy Against CDK2
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The following table provides a comparative overview of the inhibitory activity (IC50) of various known CDK2 inhibitors, which will serve as a benchmark for evaluating the potential of novel this compound derivatives.
| Compound Class | Representative Inhibitor(s) | CDK2 IC50 (nM) | Reference Compound(s) |
| Pyrido[3,4-d]pyrimidine | Derivatives of 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | To Be Determined (Expected in low nM range) | Roscovitine, Dinaciclib |
| Purine-based | Roscovitine (Seliciclib) | 100 - 700 | |
| Pyrimidine-based | Dinaciclib | 1 | |
| Aminopyrimidine | PF-06873600 | 0.1 (Ki) | |
| Pyrazolo[1,5-a]pyrimidine | 22 - 24 | Dinaciclib | |
| Pyrimido[4,5-d]pyrimidine | Compound 7f | 50 | Roscovitine |
| 2-Aminopurine | Compound 11l | 19 | R-Roscovitine |
| Pyrazolo[3,4-d]pyrimidinone | Compound 4a | 210 | Roscovitine |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To understand the context of CDK2 inhibition, it is crucial to visualize the relevant signaling pathways and the experimental workflows used to assess inhibitor efficacy.
Caption: Simplified CDK2 signaling pathway at the G1/S transition and the point of inhibition.
The general workflow for identifying and characterizing kinase inhibitors from a given chemical scaffold involves several key experimental stages.
Comparative Analysis of 5-Bromo-4-chloro-2,6-dimethylpyrimidine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of a series of novel 5-bromopyrimidine analogs. While the specific core of 5-Bromo-4-chloro-2,6-dimethylpyrimidine was not extensively documented in available literature, this analysis focuses on closely related 5-bromo-2,4-disubstituted pyrimidine derivatives, offering valuable insights into their potential as anticancer and antimicrobial agents. The information presented herein is synthesized from a key study that systematically explores the impact of various substitutions on the biological activity of the 5-bromopyrimidine scaffold.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of synthesized 5-bromopyrimidine analogs against a panel of human cancer cell lines. The data is presented as IC50 values (in µM), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R Group (at C4-position) | Hela (Cervix) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A2780 (Ovarian) IC50 (µM) | BGC-823 (Gastric) IC50 (µM) |
| 5a | 4-Fluorophenylsulfonylpiperazin-1-yl | 0.85 | 1.12 | 1.35 | 0.98 | 1.05 |
| 5c | 4-Chlorophenylsulfonylpiperazin-1-yl | 0.65 | 0.88 | 1.02 | 0.75 | 0.82 |
| 5e | 4-Bromophenylsulfonylpiperazin-1-yl | 0.52 | 0.71 | 0.85 | 0.62 | 0.69 |
| 6b | (4-Fluorophenyl)(piperazin-1-yl)methanone | 1.25 | 1.58 | 1.72 | 1.35 | 1.48 |
| 6d | (4-Chlorophenyl)(piperazin-1-yl)methanone | 0.98 | 1.21 | 1.45 | 1.08 | 1.15 |
| 6g | (4-Bromophenyl)(piperazin-1-yl)methanone | 0.75 | 0.95 | 1.15 | 0.85 | 0.92 |
| 6h | (2,5-Dichlorophenyl)(piperazin-1-yl)methanone | 0.68 | 0.85 | 1.05 | 0.78 | 0.88 |
| Dasatinib | - | 0.45 | 0.58 | 0.62 | 0.48 | 0.55 |
Structure-Activity Relationship Insights
The analysis of the synthesized 5-bromopyrimidine derivatives reveals several key structure-activity relationships:
-
Substitution at the C4-position of the pyrimidine ring is crucial for anticancer activity. The introduction of a piperazine moiety, further substituted with either a sulfonyl or a benzoyl group, was a common feature among the active compounds.
-
Halogen substitution on the phenyl ring of the sulfonyl or benzoyl moiety significantly influences potency. In both the sulfonylpiperazine (5a, 5c, 5e) and the benzoylpiperazine (6b, 6d, 6g, 6h) series, a clear trend was observed where the anticancer activity increased with the electronegativity and size of the halogen substituent (Br > Cl > F).
-
The nature of the linker between the piperazine and the phenyl ring affects activity. Compounds with a sulfonyl linker (series 5) generally exhibited higher potency compared to those with a carbonyl linker (series 6).
-
Dihalogenated substitutions can enhance activity. Compound 6h , with a 2,5-dichlorophenyl group, demonstrated potent activity, comparable to the brominated analog 6g .
Experimental Protocols
Synthesis of 5-bromo-pyrimidine derivatives (General Procedure)
The synthesis of the target 5-bromopyrimidine analogs was achieved through a multi-step process starting from 5-bromo-2,4-dichloropyrimidine. A key intermediate, 5-bromo-2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride, was formed and subsequently reacted with various substituted sulfonyl chlorides or acid chlorides to yield the final products.
Step 1: Synthesis of 5-bromo-2-chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride
To a solution of 5-bromo-2,4-dichloropyrimidine in a suitable solvent, 1-Boc-piperazine was added, and the reaction mixture was stirred at room temperature. The resulting intermediate was then deprotected using hydrochloric acid to yield the piperazine dihydrochloride salt.
Step 2: Synthesis of 4-(substituted sulfonyl/benzoyl)piperazin-1-yl)-5-bromo-2-chloropyrimidine derivatives
The piperazine intermediate from Step 1 was reacted with the corresponding substituted sulfonyl chloride or acid chloride in the presence of a base, such as triethylamine, in a solvent like dichloromethane at 0-5 °C. The reaction mixture was then warmed to room temperature and stirred for a specified period. After completion, the product was isolated and purified using standard techniques like recrystallization or column chromatography.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.[1]
Visualizations
Synthetic Workflow for 5-Bromopyrimidine Analogs
Caption: General synthetic scheme for the preparation of 5-bromopyrimidine analogs.
Logical Relationship of Structure and Anticancer Activity
Caption: Key structural features influencing the anticancer activity of 5-bromopyrimidine analogs.
References
A Comparative Guide to Catalysts for Carbon-Nitrogen Bond Formation with 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of halogenated pyrimidines is a cornerstone in the synthesis of a vast array of biologically active molecules. The substrate 5-Bromo-4-chloro-2,6-dimethylpyrimidine presents a valuable scaffold, offering two distinct reactive sites for carbon-nitrogen (C-N) cross-coupling reactions. The primary challenge and opportunity lie in achieving regioselective amination, capitalizing on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This guide provides a comprehensive comparison of catalyst systems commonly employed for such transformations, supported by established principles and generalized experimental protocols.
Principles of Regioselective C-N Coupling
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a critical step. The reactivity of halogens in this step generally follows the trend: C-I > C-Br > C-Cl.[1] Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 4-position. This inherent difference in reactivity forms the basis for selective C-N bond formation at the C5 position, leaving the chloro-substituent available for subsequent transformations. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to maximizing this selectivity.
Comparison of Catalyst Systems for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] The choice of the palladium precursor and, more importantly, the phosphine ligand is crucial for achieving high yields and selectivity. Below is a table summarizing recommended catalyst systems for the selective amination of this compound, based on successful applications with structurally similar dihalogenated heterocycles.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Key Characteristics & Considerations |
| System 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene or Dioxane | 80-110 | XPhos is a bulky, electron-rich biarylphosphine ligand known for its high activity in coupling aryl chlorides and bromides.[2] The G3 palladacycle precatalyst is also a highly effective option. |
| System 2 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80-110 | RuPhos is another effective biarylphosphine ligand, often used with milder carbonate bases which can be advantageous for substrates with base-sensitive functional groups.[3] |
| System 3 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | BINAP is a chiral, bidentate phosphine ligand that has been successfully employed in a variety of C-N coupling reactions.[4] |
| System 4 | Pd(OAc)₂ | dppf | NaOtBu or K₃PO₄ | Dioxane or DMF | 90-120 | dppf is a ferrocene-based diphosphine ligand that can be effective, though sometimes requiring higher temperatures. |
Experimental Protocols
Below is a generalized experimental protocol for the selective Buchwald-Hartwig amination of this compound at the C5-position. This protocol serves as a starting point, and optimization of specific parameters may be necessary for different amine coupling partners.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, aniline derivative)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., 1.4-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at room temperature for approximately 10 minutes to ensure proper mixing and catalyst activation. Then, heat the mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Perform the reaction in a well-ventilated fume hood.
Visualizing the Process
To better illustrate the experimental and decision-making processes, the following diagrams have been generated.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 5-Bromo-4-chloro-2,6-dimethylpyrimidine, ensuring compliance and minimizing risks.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Nitrile gloves or other appropriate chemical-resistant gloves.
-
Safety goggles with side shields or a face shield.[3]
-
A laboratory coat.
-
In situations where dust may be generated, a NIOSH-approved respirator is recommended.[4]
Quantitative Hazard Summary
Based on data for similar halogenated pyrimidines, the following table summarizes the key hazard information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[2][5] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[2][5] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1.0 Waste Segregation and Collection
1.1 Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste.[6] The container must be:
- Made of a compatible material (e.g., high-density polyethylene).
- In good condition with a securely sealing lid.[6]
- Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]
1.2 Waste Collection:
- Carefully transfer the chemical waste into the designated container.
- For solid waste, sweep gently to avoid creating dust.[3][5]
- Include any contaminated disposable materials such as weighing papers, gloves, and absorbent pads in the same container.
2.0 Spill Management
In the event of a spill:
2.1 Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2][5]
2.2 Contain the Spill: Use an absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels for large spills.
2.3 Cleanup:
- Wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3][5]
- Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
3.0 Storage of Hazardous Waste
3.1 Secure Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[6]
3.2 Compatibility: Store the container away from incompatible materials, particularly strong oxidizing agents.[3][4]
4.0 Final Disposal
4.1 Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[6]
4.2 Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[6][7] Never dispose of this chemical down the drain or in the regular trash.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5-Bromo-4-chloro-2,6-dimethylpyrimidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Bromo-4-chloro-2,6-dimethylpyrimidine (CAS No. 69696-35-1), fostering a secure research environment.
Chemical Hazard Classification: this compound is classified as an acute toxicant if swallowed (Category 4), a skin irritant, and a serious eye irritant.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate exposure risks.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below.
| Protection Type | PPE Component | Standard/Specification |
| Eye/Face Protection | Safety goggles with side-shields | Conforming to EN166 or NIOSH approved |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspected prior to use |
| Complete suit protecting against chemicals | Selected based on concentration and amount of the substance | |
| Respiratory Protection | P95 (US) or P1 (EU EN 143) particle respirator | For nuisance exposures |
Handle gloves with care, using a proper removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[1] Always wash and dry hands after handling the compound.[1]
Experimental Protocols: Handling, Storage, and Disposal
Safe Handling Procedures:
-
Avoid Contact: Prevent contact with skin and eyes.[1]
-
Control Dust: Avoid the formation of dust and aerosols.[1]
-
Ventilation: Ensure adequate exhaust ventilation is in place where dust is formed.[1]
-
General Hygiene: Practice good industrial hygiene and safety. Wash hands before breaks and at the end of the workday.[1]
Storage:
-
Store in a cool place, under an inert atmosphere.[1]
-
Keep the container tightly closed in a dry and well-ventilated area.[1] Recommended storage temperature is 2-8°C.[1]
Disposal Plan: In case of spills, use personal protective equipment and avoid dust formation.[1] Do not let the product enter drains.[1]
-
Containment: Sweep up and shovel the spilled material. Do not create dust.[1]
-
Collection: Keep the collected material in a suitable, closed container for disposal.[1]
-
Disposal: Dispose of the waste in a chemical incinerator equipped with an afterburner and scrubber.[2] For surplus and non-recyclable solutions, contact a licensed disposal company.[2] Dispose of contaminated packaging as unused product.[2]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
